molecular formula C65H81N9O9S3 B12397506 MS6105

MS6105

货号: B12397506
分子量: 1228.6 g/mol
InChI 键: APEYSKGQWJKJAZ-LCLGPXMOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MS6105 is a useful research compound. Its molecular formula is C65H81N9O9S3 and its molecular weight is 1228.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C65H81N9O9S3

分子量

1228.6 g/mol

IUPAC 名称

2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C65H81N9O9S3/c1-43-59(85-42-69-43)48-30-26-47(27-31-48)39-68-61(78)55-38-50(75)40-73(55)62(79)60(65(2,3)4)71-57(77)23-16-11-9-7-5-6-8-10-15-22-56(76)67-34-17-13-12-14-19-44-20-18-21-49(35-44)58-52(36-45-28-32-51(33-29-45)86(66,82)83)54(37-46-24-25-46)74(72-58)64-70-53(41-84-64)63(80)81/h18,20-21,26-33,35,41-42,46,50,55,60,75H,5-13,15-17,22-25,34,36-40H2,1-4H3,(H,67,76)(H,68,78)(H,71,77)(H,80,81)(H2,66,82,83)/t50-,55+,60-/m1/s1

InChI 键

APEYSKGQWJKJAZ-LCLGPXMOSA-N

手性 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCCC(=O)NCCCCC#CC4=CC(=CC=C4)C5=NN(C(=C5CC6=CC=C(C=C6)S(=O)(=O)N)CC7CC7)C8=NC(=CS8)C(=O)O)O

规范 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCCC(=O)NCCCCC#CC4=CC(=CC=C4)C5=NN(C(=C5CC6=CC=C(C=C6)S(=O)(=O)N)CC7CC7)C8=NC(=CS8)C(=O)O)O

产品来源

United States

Foundational & Exploratory

MS6105: An In-depth Technical Guide to the First-in-Class LDH-Targeted PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MS6105, the first-in-class lactate (B86563) dehydrogenase (LDH) targeted Proteolysis Targeting Chimera (PROTAC). This compound offers a novel therapeutic strategy by inducing the degradation of both LDHA and LDHB, key enzymes in cancer cell metabolism. This document details the mechanism of action, quantitative efficacy, and detailed experimental protocols for the evaluation of this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction: Targeting Lactate Dehydrogenase in Cancer

Lactate dehydrogenase (LDH) is a critical enzyme in the glycolytic pathway, responsible for the interconversion of pyruvate (B1213749) and lactate.[1] In many cancer types, including pancreatic cancer, there is an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1] This metabolic reprogramming leads to the overexpression of LDH, particularly the LDHA and LDHB subunits, which is often associated with aggressive tumors and poor patient outcomes.[1] Consequently, LDH has emerged as a promising therapeutic target for cancer treatment.[1]

Traditional small molecule inhibitors of LDH have been developed; however, the PROTAC technology offers a distinct and potentially more potent approach.[1][2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1] this compound is a pioneering LDH-targeted PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively tag LDHA and LDHB for proteasomal degradation.[1][2]

This compound: Mechanism of Action

This compound is a chimeric molecule composed of three key components: a ligand that binds to LDH, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1] The mechanism of action follows a catalytic cycle:

  • Ternary Complex Formation: this compound simultaneously binds to an LDH protein (either LDHA or LDHB) and the VHL E3 ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to transfer ubiquitin molecules to the LDH protein, marking it for degradation.

  • Proteasomal Degradation: The polyubiquitinated LDH protein is recognized and degraded by the 26S proteasome.

  • Recycling: this compound is then released and can bind to another LDH protein, initiating a new cycle of degradation.

This event-driven pharmacology allows a single molecule of this compound to induce the degradation of multiple LDH proteins, potentially leading to a more profound and sustained therapeutic effect compared to traditional inhibitors.[1]

This compound Mechanism of Action This compound This compound Ternary_Complex Ternary Complex (this compound-LDH-VHL) This compound->Ternary_Complex Binds LDH LDH (LDHA/LDHB) LDH->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->this compound Releases Ternary_Complex->VHL Releases Ubiquitination Ubiquitination of LDH Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets LDH for Degraded_LDH Degraded LDH Peptides Proteasome->Degraded_LDH Degrades Ub Ubiquitin Ub->Ubiquitination

Figure 1: Mechanism of this compound-mediated LDH degradation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and specific degradation of LDHA and LDHB and its anti-proliferative effects in pancreatic cancer cell lines.[1][3]

Table 1: In Vitro Degradation Efficacy of this compound in PANC-1 Cells [1][3]

TargetDC50 (nM)Dmax (%)Treatment Time
LDHA389348 hours
LDHB748648 hours

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of this compound [3]

Cell LineGI50 (µM)Treatment Time
PANC-116.148 hours
MiaPaca212.248 hours

GI50: Half-maximal growth inhibition concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Cell Culture
  • Cell Lines: PANC-1 and MiaPaca2 human pancreatic cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for LDH Degradation

This protocol is designed to quantify the degradation of LDHA and LDHB in response to this compound treatment.

Western Blot Workflow cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis cluster_2 Immunodetection cluster_3 Data Analysis A Seed Cells B Treat with this compound A->B C Lyse Cells B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation (anti-LDHA, anti-LDHB, anti-Vinculin) G->H I Secondary Antibody Incubation H->I J Signal Detection (ECL) I->J K Densitometry Analysis J->K L Normalization to Loading Control K->L M Calculate % Degradation L->M

Figure 2: Experimental workflow for Western Blot analysis.

  • Cell Treatment: Seed PANC-1 cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO as a vehicle control for 24-48 hours.[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the LDHA and LDHB bands to the loading control.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Seed PANC-1 or MiaPaca2 cells in a 96-well plate at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO control for 48-72 hours.[3]

  • Viability Measurement: Add a cell viability reagent such as WST-8 or MTT to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the half-maximal growth inhibitory concentration (GI50).

Global Proteomics by Mass Spectrometry

This unbiased approach confirms the selectivity of this compound for LDHA and LDHB.

Global Proteomics Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Digestion (e.g., Trypsin) B->C D Peptide Cleanup C->D E LC-MS/MS Analysis D->E F Database Search & Protein Identification E->F G Label-Free Quantification F->G H Statistical Analysis & Volcano Plot Generation G->H

Figure 3: Workflow for quantitative proteomics analysis.

  • Sample Preparation: Treat PANC-1 cells with this compound (e.g., 3 µM) and a negative control for 24 hours.[2] Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software (e.g., MaxQuant or Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment. A volcano plot can be used to visualize the changes in protein abundance.[2]

In Vivo Studies

This compound has been shown to be bioavailable in mice via intraperitoneal injection.[1] Further in vivo studies would typically involve a pancreatic cancer xenograft model.

  • Animal Model: Establish orthotopic or subcutaneous pancreatic tumor xenografts in immunocompromised mice (e.g., nude mice) using PANC-1 cells.

  • Dosing: Administer this compound via intraperitoneal injection at a predetermined dose and schedule.

  • Monitoring: Monitor tumor growth over time using calipers for subcutaneous models or bioluminescence imaging for orthotopic models. Body weight and general health of the animals should also be monitored.

  • Endpoint Analysis: At the end of the study, tumors and other tissues can be harvested for pharmacodynamic analysis, such as Western blotting to confirm LDH degradation in the tumor tissue.

Synthesis of this compound

The synthesis of this compound (also referred to as compound 22 in the primary literature) involves the coupling of a pyrazole-based LDH inhibitor scaffold with a VHL ligand via a suitable linker.[4] The detailed synthetic scheme is available in the supplementary information of the primary publication by Sun et al. (2023).[4]

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation and cancer therapeutics. By effectively inducing the degradation of both LDHA and LDHB, it offers a powerful tool to probe the function of LDH in cancer and a promising avenue for the development of novel anti-cancer drugs. This technical guide provides a foundational understanding and practical protocols for researchers to further investigate and build upon the potential of this compound.

References

The Emergence of MS6105: A Targeted Approach to Cancer Therapy Through Lactate Dehydrogenase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a profound reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. Lactate (B86563) dehydrogenase (LDH), a critical enzyme in the glycolytic pathway, has emerged as a key therapeutic target. This technical guide delves into the role of MS6105, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of LDH. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental methodologies for its characterization, and visualize its impact on cellular signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics.

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One of the most prominent alterations is the increased uptake of glucose and its conversion to lactate, a process facilitated by the enzyme Lactate Dehydrogenase (LDH).[1][2] LDH exists as a tetramer composed of two primary subunits, LDHA and LDHB.[3][4][5] Elevated levels of both subunits are frequently observed in various aggressive cancers and are often associated with poor prognosis and tumor progression.[1][3][4][5][6][7] Consequently, inhibiting LDH activity has become a promising strategy in cancer therapy.

Traditional small molecule inhibitors have been developed to block the enzymatic activity of LDH. However, a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers an alternative and potentially more potent approach by inducing the targeted degradation of proteins.[6] this compound (also referred to as compound 22) is a pioneering PROTAC that specifically targets both LDHA and LDHB for degradation, offering a new avenue for therapeutic intervention in cancers dependent on glycolysis.[3][4][5][6][7][8]

This compound: Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate LDH.[3][4][6] It achieves this through a tripartite mechanism:

  • Binding to LDH: One end of the this compound molecule contains a ligand that specifically binds to the LDHA and LDHB subunits.[3][5]

  • Recruitment of an E3 Ubiquitin Ligase: The other end of this compound is linked to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5]

  • Induction of Polyubiquitination and Degradation: By bringing LDH and VHL into close proximity, this compound facilitates the transfer of ubiquitin molecules from the E3 ligase to the LDH protein. This polyubiquitination marks LDH for recognition and subsequent degradation by the proteasome.[3][4][6]

This catalytic process allows a single molecule of this compound to induce the degradation of multiple LDH proteins, potentially leading to a more sustained and profound therapeutic effect compared to traditional inhibitors.[6]

MS6105_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Ternary_Complex Ternary Complex Formation This compound This compound (PROTAC) LDH LDHA/LDHB (Target Protein) This compound->LDH Binds VHL VHL (E3 Ligase) This compound->VHL Recruits Proteasome Proteasome LDH->Proteasome Targeted for Degradation VHL->LDH Ub Ubiquitin Degraded_LDH Degraded LDH Peptides Proteasome->Degraded_LDH Degrades into

Figure 1: Mechanism of action of this compound as a PROTAC for LDH degradation.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro studies, primarily in pancreatic cancer cell lines. The following tables summarize the key performance metrics.

Table 1: Degradation Potency of this compound in PANC-1 Cells
Target ProteinDC₅₀ (nM)Time Dependence (at 1 µM)
LDHA38Degradation observed from 3 to 48 hours
LDHB74Degradation observed from 3 to 48 hours
Data sourced from studies on PANC-1 pancreatic cancer cells treated for 48 hours.[8]
Table 2: Anti-proliferative Activity of this compound
Cell LineGI₅₀ (µM)Cancer Type
PANC-116.1Pancreatic
MiaPaca-212.2Pancreatic
Data reflects a 48-hour treatment period.[8]
Table 3: In Vivo Pharmacokinetics of this compound in Mice
Administration RouteDose (mg/kg)Peak Plasma Concentration (Cmax)Time to Peak (Tmax)
Intraperitoneal (IP)5~1800 nM8 hours
Pharmacokinetic data obtained from Swiss Albino mice.[3]

Experimental Protocols

The characterization of this compound involves a series of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

Western Blotting for LDH Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of LDHA and LDHB in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against LDHA, LDHB, and a loading control (e.g., Vinculin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate cancer cells (e.g., PANC-1) and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 3, 6, 12, 24, 48 hours).[3] After treatment, wash cells with ice-cold PBS and lyse using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against LDHA, LDHB, and the loading control overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to LDHA and LDHB is normalized to the loading control to determine the extent of degradation.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., PANC-1, MiaPaca-2)

  • 96-well plates

  • Cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or LDH cytotoxicity assay kit)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours).[8]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated control cells and plot the results to determine the GI₅₀ value.

Global Proteomics Analysis

This unbiased approach confirms the selectivity of this compound for LDHA and LDHB.

Materials:

  • Mass spectrometer (e.g., Orbitrap)

  • Urea lysis buffer

  • DTT and iodoacetamide

  • Trypsin

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

Procedure:

  • Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and quantify the protein content.

  • Reduction, Alkylation, and Digestion: Reduce the disulfide bonds in the proteins with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.

  • Peptide Cleanup: Desalt the peptide samples using SPE cartridges.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify the proteins in each sample. Compare the protein abundance between this compound-treated and control samples to identify proteins that are significantly downregulated.

Mouse Pharmacokinetic (PK) Study

This experiment assesses the bioavailability and exposure of this compound in a living organism.

Materials:

  • Mice (e.g., Swiss Albino)

  • This compound formulation for injection

  • Blood collection supplies (e.g., capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of this compound (e.g., 5 mg/kg) to the mice via intraperitoneal injection.[3]

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0.5, 2, 8, 12, 16, 24 hours).[3]

  • Plasma Preparation: Process the blood samples to isolate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • PK Parameter Calculation: Plot the plasma concentration of this compound over time and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Experimental_Workflow cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., PANC-1) Treatment This compound Treatment Cell_Culture->Treatment Western_Blot Western Blot Treatment->Western_Blot Viability_Assay Cell Viability Assay Treatment->Viability_Assay Proteomics Global Proteomics Treatment->Proteomics Degradation_Analysis LDH Degradation (DC50) Western_Blot->Degradation_Analysis Proliferation_Analysis Anti-proliferative Effect (GI50) Viability_Assay->Proliferation_Analysis Selectivity_Analysis Target Selectivity Proteomics->Selectivity_Analysis Mice Mouse Model Dosing This compound Administration (IP) Mice->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling LC_MSMS LC-MS/MS Analysis Blood_Sampling->LC_MSMS PK_Analysis Pharmacokinetic Profile (Cmax, Tmax, AUC) LC_MSMS->PK_Analysis

Figure 2: A generalized experimental workflow for the characterization of this compound.

Signaling Pathway Implications

The degradation of LDHA and LDHB by this compound has significant downstream effects on cancer cell signaling, primarily by disrupting the glycolytic pathway.

Impact on Glycolysis

LDH catalyzes the interconversion of pyruvate (B1213749) and lactate.[3][4][5] In glycolytic cancer cells, the forward reaction (pyruvate to lactate) is dominant. The degradation of LDH by this compound is expected to cause an accumulation of pyruvate and a depletion of lactate. This disruption in glycolysis can lead to reduced ATP production and an increase in oxidative stress, ultimately inhibiting cancer cell growth and survival.

Glycolysis_Pathway cluster_Glycolysis Glycolysis Pathway in Cancer Cells Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Conversion LDH LDHA/LDHB Lactate->Pyruvate Conversion Degradation Degradation LDH->Degradation This compound This compound This compound->LDH Induces

Figure 3: The role of LDH in the glycolysis pathway and the point of intervention for this compound.

Clinical Perspective and Future Directions

As of the current date, there is no publicly available information regarding clinical trials for this compound. The development of PROTACs is a rapidly advancing field, and many are in preclinical or early clinical stages. The promising preclinical data for this compound, including its potent degradation of LDH, significant anti-proliferative effects in pancreatic cancer models, and favorable in vivo pharmacokinetics, suggest its potential as a future therapeutic agent.

Future research will likely focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various cancer xenograft models.

  • Pharmacodynamic studies: Assessing the extent and duration of LDH degradation in tumor tissues in vivo.

  • Toxicology studies: Determining the safety profile of this compound.

  • Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancer by being the first-in-class PROTAC degrader of lactate dehydrogenase. Its unique mechanism of action, which leads to the elimination of both LDHA and LDHB, provides a powerful tool to disrupt cancer cell metabolism. The comprehensive data and methodologies presented in this guide underscore the potential of this compound as a valuable chemical probe for studying LDH biology and as a promising candidate for further drug development. This in-depth technical overview is intended to facilitate and inspire continued research in this exciting area of oncology.

References

MS6105: A PROTAC-Mediated Approach to Lactate Dehydrogenase Degradation for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MS6105 is a novel therapeutic agent that represents a significant advancement in the targeting of lactate (B86563) dehydrogenase (LDH), a key enzyme in cellular metabolism. Unlike traditional small molecule inhibitors that aim to block the active site of an enzyme, this compound is a proteolysis-targeting chimera (PROTAC). This engineered molecule does not inhibit LDH directly but instead flags it for destruction by the cell's own protein disposal machinery. Specifically, this compound effectively induces the degradation of both major LDH subunits, LDHA and LDHB, through the ubiquitin-proteasome system.[1] This unique mechanism of action offers a new strategy for combating cancers, such as pancreatic cancer, that are heavily reliant on glycolysis for their growth and proliferation.[2][3]

Core Mechanism of Action

This compound operates as a bifunctional molecule. One end of the molecule binds to the lactate dehydrogenase enzyme, while the other end recruits an E3 ubiquitin ligase. This proximity forces the ubiquitination of LDH, marking it for degradation by the proteasome. This process leads to a significant reduction in the total cellular levels of both LDHA and LDHB.[4]

The mechanism can be visualized as a three-step process:

cluster_0 Cellular Environment This compound This compound LDH LDH (LDHA/LDHB) This compound->LDH Binds to LDH E3 E3 Ubiquitin Ligase This compound->E3 Recruits E3 Ligase Proteasome Proteasome LDH->Proteasome Targeted for Degradation E3->LDH Ubiquitination Degraded_LDH Degraded LDH Peptides Proteasome->Degraded_LDH Degrades LDH Ub Ubiquitin

Caption: Mechanism of this compound-mediated LDH degradation.

Quantitative Efficacy of this compound

The potency of this compound has been quantified in pancreatic cancer cell lines, demonstrating its ability to induce the degradation of LDH and inhibit cell growth.

ParameterCell LineValueSubunit(s) TargetedReference
DC50 PANC138 nMLDHA[1]
PANC174 nMLDHB[1]
GI50 PANC116.1 µMN/A[1]
MiaPaca212.2 µMN/A[1]
Dmax PANC193 ± 2.6%LDHA[4]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of this compound.

Cell Culture

PANC1 and MiaPaca2 pancreatic cancer cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting for LDH Degradation

cluster_0 Experimental Workflow A 1. Seed PANC1 cells B 2. Treat with this compound (10 nM - 10 µM) for 48h A->B C 3. Lyse cells and collect protein B->C D 4. SDS-PAGE to separate proteins C->D E 5. Transfer to PVDF membrane D->E F 6. Probe with anti-LDHA and anti-LDHB antibodies E->F G 7. Detect and quantify protein bands F->G

Caption: Western Blotting workflow for LDH degradation analysis.

Protocol:

  • PANC1 cells are seeded in 6-well plates and allowed to adhere overnight.

  • The cells are then treated with varying concentrations of this compound (e.g., 10 nM to 10 µM) for a specified period (e.g., 48 hours).[1]

  • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies specific for LDHA and LDHB overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Cell Proliferation Assay (GI50 Determination)

Protocol:

  • PANC1 or MiaPaca2 cells are seeded in 96-well plates at a specified density.

  • After 24 hours, cells are treated with a range of this compound concentrations (e.g., 0.1 µM to 1 µM) for 48 hours.[1]

  • Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • The half-maximal growth inhibition (GI50) values are calculated by fitting the dose-response data to a nonlinear regression curve.

Signaling Pathway Context

Lactate dehydrogenase plays a critical role in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By catalyzing the conversion of pyruvate (B1213749) to lactate, LDH allows for the regeneration of NAD+ necessary to sustain high rates of glycolysis. The degradation of LDH by this compound disrupts this process, leading to a reduction in ATP production, increased oxidative stress, and ultimately, cell death.[5]

cluster_0 Glycolytic Pathway and Effect of this compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ Regeneration LDH LDH Catalyzes Degradation Degradation LDH->Degradation Leads to This compound This compound This compound->LDH Targets

References

The Advent of MS6105: A Targeted Approach to Lactate Dehydrogenase Degradation for Pancreatic Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis, is frequently overexpressed in various malignancies, including pancreatic cancer, where it contributes to tumor progression and metabolic reprogramming. Traditional small-molecule inhibitors of LDH have shown promise but may be limited by factors such as incomplete target engagement and the potential for acquired resistance. MS6105 emerges as a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of both LDHA and LDHB subunits. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, offering detailed experimental protocols and quantitative data to support further research and development in the field of targeted protein degradation.

Introduction: Targeting LDH in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal cancers, characterized by a dense stromal microenvironment and a metabolic phenotype heavily reliant on glycolysis, often referred to as the "Warburg effect". Lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate (B1213749) and lactate, is a critical node in this altered metabolism. Elevated LDH levels are associated with poor prognosis in pancreatic cancer patients.[1] The two primary subunits, LDHA and LDHB, are often overexpressed in tumors and are essential for their growth.[2][1]

Small-molecule inhibitors have been developed to target LDH activity. One such example is GNE-140, a potent inhibitor of both LDHA and LDHB. While effective at inhibiting LDH enzymatic function, strategies that lead to the complete removal of the target protein could offer a more profound and durable therapeutic effect. This has led to the exploration of Proteolysis Targeting Chimeras (PROTACs) as a novel therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

This compound (also referred to as compound 22 in initial publications) is the first reported PROTAC degrader of LDH.[4] It was designed to be more potent than parent LDH inhibitors in suppressing the growth of pancreatic cancer cells.[1][5][6] This document details the discovery and preclinical evaluation of this compound.

Discovery and Mechanism of Action of this compound

Design and Synthesis

This compound was developed through a structure-activity relationship (SAR) study.[3][7] It is a chimeric molecule composed of a ligand that binds to LDH, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The design was based on pyrazole-based LDH inhibitors.[3] The synthesis of this compound involves a multi-step chemical process, the specifics of which are detailed in the supplementary information of the primary research publication.

Two negative control compounds, MS6105N1 (compound 33) and MS6105N2 (compound 34), were also synthesized.[3][7] These compounds are structurally similar to this compound but are designed to not degrade LDH, thereby serving as important tools to confirm the specific mechanism of action.

Mechanism of Action: Targeted Degradation of LDHA and LDHB

This compound functions by inducing the proximity of LDH to the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of LDHA and LDHB. The poly-ubiquitinated LDH is then recognized and degraded by the 26S proteasome.[5][3][8] This process is time- and concentration-dependent.[3][8]

The degradation of LDH by this compound has been confirmed through unbiased global proteomic studies and Western blotting analysis, which have shown significant degradation of both LDHA and LDHB.[5][3]

MS6105_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System This compound This compound LDH_ligand LDH Ligand This compound->LDH_ligand binds Linker Linker This compound->Linker VHL_ligand VHL Ligand This compound->VHL_ligand binds Ternary_Complex LDH-MS6105-VHL Ternary Complex This compound->Ternary_Complex LDH LDH (LDHA/LDHB) LDH_ligand->LDH VHL VHL E3 Ligase VHL_ligand->VHL LDH->Ternary_Complex VHL->Ternary_Complex Poly_Ub_LDH Poly-ubiquitinated LDH Ternary_Complex->Poly_Ub_LDH Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_LDH->Proteasome Recognition Degraded_LDH Degraded LDH (Amino Acids) Proteasome->Degraded_LDH Degradation

Figure 1: Mechanism of action of this compound in inducing LDH degradation.

Preclinical Data

In Vitro Degradation and Cell Viability

This compound has demonstrated potent and specific degradation of both LDHA and LDHB in pancreatic cancer cell lines. The efficacy of degradation and its impact on cell proliferation are summarized in the tables below.

ParameterLDHALDHBCell LineReference
DC50 38 nM74 nMPANC-1[8]

Table 1: In vitro degradation potency of this compound.

Cell LineGI50Parent LDH Inhibitor (GNE-140) IC50Reference
PANC-1 16.1 µMNot explicitly stated for this cell line[8]
MiaPaca-2 12.2 µMNot explicitly stated for this cell line[8]

Table 2: Anti-proliferative activity of this compound in pancreatic cancer cell lines.

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is bioavailable via intraperitoneal (IP) injection.[5][3][7] This is a critical characteristic for a potential therapeutic agent, indicating that it can be distributed systemically to reach the tumor site.

ParameterValueSpeciesRoute of AdministrationReference
Bioavailability YesMouseIntraperitoneal (IP)[5][3][7]

Table 3: In vivo bioavailability of this compound.

Experimental Protocols

Synthesis of this compound

The detailed synthetic route for this compound and its negative controls is provided in the supplementary information of the primary publication by Sun et al. in the Journal of Medicinal Chemistry (2023). The synthesis is a multi-step process involving the preparation of the LDH-binding moiety, the VHL-recruiting ligand, and the linker, followed by their conjugation.

Cell Culture

PANC-1 and MiaPaca-2 pancreatic cancer cell lines are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for LDH Degradation
  • Cell Treatment: Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Start: Cell Seeding treatment Treatment with this compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LDHA, anti-LDHB, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End: Data Analysis detection->end

Figure 2: Experimental workflow for Western blotting analysis.

Global Proteomics Analysis
  • Sample Preparation: Treat PANC-1 cells with this compound or DMSO. Lyse the cells and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics data analysis software (e.g., MaxQuant) to identify and quantify the proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study
  • Animal Model: Use male C57BL/6 mice.

  • Dosing: Administer a single dose of this compound via intraperitoneal (IP) injection.

  • Sample Collection: Collect blood samples at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood samples to obtain plasma.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).

Future Directions and Conclusion

This compound represents a significant advancement in the targeted therapy of pancreatic cancer by demonstrating the feasibility and potency of LDH degradation. As a first-in-class LDH PROTAC, it serves as a valuable chemical probe to further explore the roles of LDHA and LDHB in cancer biology.[1][5] Future studies will likely focus on optimizing the pharmacokinetic properties of this compound to improve its oral bioavailability and in vivo efficacy in relevant animal models of pancreatic cancer. Furthermore, the long-term effects of LDH degradation and potential resistance mechanisms will be important areas of investigation. As of the writing of this guide, there is no publicly available information on the clinical development of this compound.

References

MS6105: A Technical Guide to a Novel PROTAC Targeting the Ubiquitin-Proteasome System for Lactate Dehydrogenase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MS6105, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of lactate (B86563) dehydrogenase (LDH) isoforms A and B (LDHA and LDHB). This compound operates through the ubiquitin-proteasome system (UPS), offering a novel therapeutic strategy for cancers reliant on aerobic glycolysis, such as pancreatic cancer. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides detailed protocols for key experimental validations, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is the primary cellular machinery for regulated protein degradation, playing a critical role in cellular homeostasis. This process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, which marks them for degradation by the proteasome. PROTACs are heterobifunctional molecules that hijack this system to eliminate specific proteins of interest.

This compound is a novel PROTAC that targets LDHA and LDHB, key enzymes in the Warburg effect, a metabolic phenotype characterized by increased glycolysis even in the presence of oxygen, which is a hallmark of many cancer cells.[1][2] By inducing the degradation of LDHA and LDHB, this compound aims to disrupt the metabolic landscape of cancer cells, leading to reduced proliferation and survival.[1][2]

Mechanism of Action of this compound

This compound is a chimeric molecule composed of a ligand that binds to LDHA/B and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The binding of this compound to both LDH and VHL brings them into close proximity, forming a ternary complex. This proximity allows the VHL E3 ligase to catalyze the ubiquitination of LDH. The polyubiquitinated LDH is then recognized and degraded by the 26S proteasome.[1]

MS6105_Mechanism cluster_Cell Cellular Environment This compound This compound Ternary_Complex LDH-MS6105-VHL Ternary Complex This compound->Ternary_Complex Binds LDH LDH (LDHA/LDHB) LDH->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited PolyUb_LDH Polyubiquitinated LDH Ternary_Complex->PolyUb_LDH Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_LDH->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Mechanism of this compound-mediated LDH degradation.

Quantitative Data Summary

The efficacy of this compound has been quantified in pancreatic cancer cell lines, demonstrating potent degradation of both LDHA and LDHB and significant inhibition of cell proliferation.

ParameterCell LineTargetValueReference
DC50 PANC-1LDHA38 nM[1]
PANC-1LDHB74 nM[1]
GI50 PANC-1Cell Growth16.1 µM[1]
MiaPaca-2Cell Growth12.2 µM[1]

Table 1: Quantitative efficacy of this compound in pancreatic cancer cell lines. DC50 represents the concentration for 50% maximal degradation, and GI50 represents the concentration for 50% growth inhibition.

Impact on Cellular Signaling Pathways

The degradation of LDHA and LDHB by this compound has profound effects on cellular metabolism, primarily by reversing the Warburg effect. By blocking the conversion of pyruvate (B1213749) to lactate, this compound forces cancer cells to shift their metabolism from glycolysis towards oxidative phosphorylation for energy production. This metabolic reprogramming can lead to increased oxidative stress and reduced anabolic support for cell growth and proliferation.

Metabolic_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Glycolysis ATP (Low Yield) Glycolysis->ATP_Glycolysis LDH LDHA/LDHB Pyruvate->LDH Mitochondria Mitochondrion Pyruvate->Mitochondria Lactate Lactate Cell_Proliferation Cancer Cell Proliferation Lactate->Cell_Proliferation Supports LDH->Lactate This compound This compound This compound->LDH Degradation TCA_Cycle TCA Cycle & Oxidative Phosphorylation Mitochondria->TCA_Cycle ATP_OxPhos ATP (High Yield) TCA_Cycle->ATP_OxPhos ATP_Glycolysis->Cell_Proliferation ATP_OxPhos->Cell_Proliferation Reduced reliance in cancer

Figure 2: Impact of this compound on cancer cell metabolism.

Detailed Experimental Protocols

Western Blot for Protein Degradation

This protocol is for assessing the degradation of LDHA and LDHB in cultured cells following treatment with this compound.

WB_Workflow cluster_workflow Western Blot Workflow Start Start Cell_Culture 1. Seed and culture cells Start->Cell_Culture Treatment 2. Treat cells with this compound (dose-response or time-course) Cell_Culture->Treatment Lysis 3. Lyse cells and collect protein Treatment->Lysis Quantification 4. Quantify protein concentration (BCA assay) Lysis->Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane Transfer->Blocking Primary_Ab 8. Incubate with primary antibodies (anti-LDHA, anti-LDHB, loading control) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection 10. Detect signal with ECL substrate Secondary_Ab->Detection Analysis 11. Analyze band intensity Detection->Analysis End End Analysis->End

Figure 3: Experimental workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against LDHA, LDHB, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

MTT_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells 2. Treat cells with a serial dilution of this compound Seed_Cells->Treat_Cells Incubate_Treatment 3. Incubate for desired period (e.g., 72 hours) Treat_Cells->Incubate_Treatment Add_MTT 4. Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 8. Calculate cell viability and determine GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4: Experimental workflow for the MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for effects on proliferation (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Global Proteomics Analysis

This protocol outlines a representative label-free quantification approach to identify and quantify changes in the proteome upon this compound treatment.

Methodology:

  • Sample Preparation: Treat cells (e.g., PANC-1) with this compound (e.g., 1 µM) and a vehicle control for a specified time (e.g., 24 hours). Harvest and lyse the cells.

  • Protein Digestion: Quantify the protein concentration, and digest equal amounts of protein from each sample into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

Conclusion

This compound represents a promising new approach in targeted cancer therapy. By leveraging the cell's own ubiquitin-proteasome system to degrade LDHA and LDHB, it effectively disrupts the metabolic engine of cancer cells. The data presented in this guide demonstrate its potency and provide a foundation for further preclinical and clinical investigation. The detailed protocols and workflows offered herein are intended to facilitate the replication and expansion of these findings by the scientific community.

References

The Therapeutic Potential of MS6105: A Technical Guide to a First-in-Class Lactate Dehydrogenase PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS6105 has emerged as a pioneering molecule in the field of targeted protein degradation. As a first-in-class Proteolysis Targeting Chimera (PROTAC), this compound is designed to selectively induce the degradation of lactate (B86563) dehydrogenase (LDH), a critical enzyme in cellular metabolism, particularly in cancer cells. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its evaluation. Through the targeted degradation of both LDHA and LDHB subunits, this compound presents a promising strategy for disrupting the Warburg effect and suppressing tumor growth, with initial studies highlighting its significant potential in pancreatic cancer.

Introduction: Targeting Cancer Metabolism with this compound

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival, a phenomenon famously described as the Warburg effect. A key enzyme in this metabolic reprogramming is Lactate Dehydrogenase (LDH), which catalyzes the conversion of pyruvate (B1213749) to lactate, the final step in aerobic glycolysis. Elevated LDH levels are associated with tumor progression, metastasis, and poor prognosis in various cancers.[1][2]

This compound is a novel heterobifunctional molecule designed to harness the cell's own ubiquitin-proteasome system to specifically eliminate LDH proteins.[3] Unlike traditional small molecule inhibitors that only block the enzyme's active site, this compound leads to the complete removal of the LDH protein, offering the potential for a more profound and sustained therapeutic effect. This guide will delve into the core scientific principles of this compound, its mechanism of action, and the experimental validation of its therapeutic promise.

Mechanism of Action: PROTAC-Mediated Degradation of LDH

This compound operates as a PROTAC, a molecule with two key functional ends connected by a linker. One end binds to the target protein, lactate dehydrogenase (both LDHA and LDHB isoforms), while the other end recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[3] This binding brings LDH and VHL into close proximity, forming a ternary complex.

Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the LDH protein. The polyubiquitinated LDH is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the protein into smaller peptides. The this compound molecule is then released and can catalytically induce the degradation of multiple LDH proteins.[3]

dot

MS6105_Mechanism_of_Action This compound This compound VHL VHL E3 Ligase Ternary_Complex Ternary Complex (this compound-LDH-VHL) This compound->Ternary_Complex Binds LDH Lactate Dehydrogenase (LDHA/B) LDH->Ternary_Complex Binds VHL->Ternary_Complex Recruited by this compound Polyubiquitinated_LDH Polyubiquitinated LDH Ternary_Complex->Polyubiquitinated_LDH Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_LDH->Proteasome Recognition Degraded_LDH Degraded LDH (Peptides) Proteasome->Degraded_LDH Degradation

Caption: Mechanism of this compound-mediated LDH degradation.

Data Presentation: Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent and selective degradation of LDH by this compound, leading to significant anti-proliferative effects in cancer cell lines, particularly those of pancreatic origin. The following tables summarize the key quantitative data from these studies.

Parameter LDHA LDHB Cell Line Reference
DC₅₀ (nM) 3874PANC-1[3][4]
Dₘₐₓ (%) >90~90PANC-1[3]
  • DC₅₀: Half-maximal degradation concentration.

  • Dₘₐₓ: Maximum degradation.

Cell Line GI₅₀ (µM) Reference
PANC-1 16.1[4]
MiaPaCa-2 12.2[4]
  • GI₅₀: Half-maximal growth inhibition concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for LDH Degradation

This protocol is used to quantify the reduction in LDH protein levels following treatment with this compound.

Materials:

  • PANC-1 cells (or other relevant cell line)

  • This compound

  • DMSO (vehicle control)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LDHA, anti-LDHB, anti-Vinculin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) or DMSO for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize protein bands using an imaging system.

  • Data Analysis: Quantify band intensities and normalize LDH levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

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Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Sample_Boiling Sample Preparation & Boiling Protein_Quantification->Sample_Boiling SDS_PAGE SDS-PAGE Sample_Boiling->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-LDH, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis Data Analysis (Quantification, DC50, Dmax) Detection->Data_Analysis

Caption: Experimental workflow for Western Blot analysis.

Cell Viability Assay

This protocol measures the effect of this compound on cancer cell proliferation.

Materials:

  • PANC-1 or MiaPaCa-2 cells

  • This compound

  • DMSO

  • Complete culture medium

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO for 72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI₅₀ value.

In Vivo Pharmacokinetic Study

This protocol assesses the bioavailability and pharmacokinetic profile of this compound in a mouse model.

Materials:

  • Male BALB/c mice (or other appropriate strain)

  • This compound formulated for injection

  • Vehicle control

  • Syringes and needles for intraperitoneal (IP) injection

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing: Administer a single IP injection of this compound (e.g., 10 mg/kg) or vehicle to the mice.[5]

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-injection.[6]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life.

Global Proteomics

This protocol provides an unbiased view of the cellular proteins affected by this compound treatment.

Materials:

  • PANC-1 cells

  • This compound

  • DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Trypsin

  • LC-MS/MS system

  • Proteomics data analysis software

Procedure:

  • Sample Preparation: Treat PANC-1 cells with this compound or DMSO. Lyse the cells and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify and quantify the proteins. Compare the protein abundance between this compound-treated and control samples to identify significantly up- or down-regulated proteins.

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Global_Proteomics_Workflow Cell_Culture Cell Culture & Treatment (this compound vs. Control) Lysis_Digestion Cell Lysis & Protein Digestion (Trypsin) Cell_Culture->Lysis_Digestion LC_Separation Peptide Separation (Liquid Chromatography) Lysis_Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Database_Search Database Search & Protein ID MS_Analysis->Database_Search Quantification Protein Quantification Database_Search->Quantification Bioinformatics Bioinformatic Analysis (Differential Expression) Quantification->Bioinformatics

Caption: Workflow for global proteomics analysis.

Signaling Pathways and Therapeutic Rationale

The degradation of LDH by this compound directly impacts the central carbon metabolism of cancer cells, disrupting the Warburg effect. By inhibiting the conversion of pyruvate to lactate, this compound is hypothesized to force pyruvate into the mitochondria for oxidative phosphorylation. This metabolic shift can lead to several anti-tumor effects:

  • Reduced ATP Production from Glycolysis: Limiting the high glycolytic rate deprives cancer cells of a rapid source of ATP.

  • Increased Oxidative Stress: Enhanced mitochondrial respiration can lead to the production of reactive oxygen species (ROS), which can induce apoptosis.

  • Altered Tumor Microenvironment: Reduced lactate secretion can increase the pH of the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[7]

  • Inhibition of Biosynthetic Pathways: Glycolytic intermediates are essential for the synthesis of nucleotides, lipids, and amino acids required for cell proliferation.

dot

LDH_Degradation_Signaling_Pathway cluster_0 Glycolysis cluster_1 Normal Cancer Metabolism (Warburg Effect) cluster_2 Effect of this compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Conversion Pyruvate_Mito Pyruvate enters Mitochondria Pyruvate->Pyruvate_Mito Shift in Metabolism LDH_active LDH (active) Tumor_Growth Tumor Growth & Survival Lactate->Tumor_Growth Promotes This compound This compound LDH_degraded LDH (degraded) This compound->LDH_degraded Induces Degradation TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate_Mito->TCA_Cycle ROS Increased ROS TCA_Cycle->ROS Apoptosis Apoptosis ROS->Apoptosis Tumor_Suppression Tumor Suppression Apoptosis->Tumor_Suppression Leads to

Caption: Impact of this compound on cancer cell metabolism.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. By effectively degrading both LDHA and LDHB, it offers a novel approach to exploit the metabolic vulnerabilities of cancer cells. The preclinical data to date are highly encouraging, particularly for pancreatic cancer, a disease with a high unmet medical need.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various cancer xenograft and patient-derived xenograft (PDX) models.

  • Combination therapies: Investigating the synergistic potential of this compound with other anticancer agents, including standard chemotherapy and immunotherapy.

  • Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

  • Clinical Development: As of the latest available information, there are no registered clinical trials for this compound. The progression of this promising agent into clinical evaluation is a critical next step.

References

An In-depth Technical Guide to MS6105 for Targeted Protein Degradation of LDHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS6105, a first-in-class PROTAC (Proteolysis Targeting Chimera) designed to induce the targeted degradation of Lactate (B86563) Dehydrogenase A (LDHA). LDHA is a critical enzyme in the glycolytic pathway, often overexpressed in various cancers, making it a compelling target for therapeutic intervention. This compound offers a novel approach to inhibit the LDHA pathway not by mere enzymatic inhibition, but by complete protein elimination.

Core Concepts: Targeted Protein Degradation and the Role of LDHA in Cancer

Lactate Dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate.[1] The LDHA isoform is particularly important in cancer metabolism, where it contributes to the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen.[2] This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and creates an acidic tumor microenvironment that promotes invasion and metastasis.[3][4]

Targeted protein degradation using PROTACs represents a paradigm shift in pharmacology. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely. This compound is a heterobifunctional molecule that simultaneously binds to LDHA and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5] This induced proximity triggers the ubiquitination of LDHA, marking it for destruction by the cell's natural protein disposal machinery, the 26S proteasome.[1][6]

Quantitative Efficacy of this compound

This compound has demonstrated potent and efficient degradation of both LDHA and its isoform LDHB in pancreatic cancer cell lines. The following tables summarize the key quantitative data reported for this compound.

Degradation Parameters in PANC-1 Cells
Target Protein DC50 (nM) *
LDHA38
LDHB74
DC50: Concentration required for 50% degradation of the target protein after 48 hours of treatment.[7][8]
Dmax: Maximum percentage of protein degradation achieved.[5]
Anti-proliferative Activity (GI50, µM) *
Pancreatic Cancer Cell Line This compound GI50 (µM)
PANC-116.1
MiaPaca-212.2
GI50: Concentration required to inhibit cell growth by 50% after 72 hours of treatment.[3][7]

Signaling Pathways and Mechanism of Action

Glycolytic Pathway and the Role of LDHA

The following diagram illustrates the central role of LDHA in the glycolytic pathway, a key metabolic process in cancer cells.

Glycolysis_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-Phosphate Dihydroxyacetone Phosphate F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate NADH -> NAD+ Mitochondria Mitochondria (TCA Cycle) Pyruvate->Mitochondria Aerobic Respiration LDHA LDHA Lactate->Pyruvate NAD+ -> NADH

Caption: The glycolytic pathway highlighting the conversion of pyruvate to lactate catalyzed by LDHA.

Mechanism of Action of this compound

This compound functions as a PROTAC to induce the degradation of LDHA. The process is initiated by the formation of a ternary complex between this compound, LDHA, and the VHL E3 ligase.

PROTAC_Mechanism cluster_formation Ternary Complex Formation This compound This compound Ternary_Complex Ternary Complex (LDHA-MS6105-VHL) This compound->Ternary_Complex LDHA LDHA (Target Protein) LDHA->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_LDHA Ubiquitinated LDHA Ternary_Complex->Ub_LDHA Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_LDHA->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of this compound-induced degradation of LDHA via the ubiquitin-proteasome system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for LDHA/B Degradation

This protocol is used to quantify the levels of LDHA and LDHB proteins in cells following treatment with this compound.

Materials:

  • Pancreatic cancer cells (e.g., PANC-1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-LDHA, Rabbit anti-LDHB, Mouse anti-Vinculin (loading control)

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Pancreatic cancer cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Quantitative Mass Spectrometry for Global Proteomics

This method provides an unbiased and comprehensive analysis of changes in the cellular proteome upon treatment with this compound, confirming the selectivity of LDHA/B degradation.

Materials:

  • Pancreatic cancer cells

  • This compound and negative control compound

  • Lysis buffer for mass spectrometry

  • Trypsin

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Treat cells with this compound, a negative control, or DMSO for 24 hours. Lyse the cells and quantify the protein concentration.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using an LC-MS/MS system.

  • Data Analysis:

    • Identify and quantify proteins using a database search algorithm (e.g., MaxQuant).

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment compared to controls.

    • Generate volcano plots to visualize the changes in protein abundance and confirm the selective degradation of LDHA and LDHB.

Experimental and Logical Workflows

Experimental Workflow for this compound Evaluation

The following diagram outlines the typical experimental workflow for characterizing a novel PROTAC degrader like this compound.

Experimental_Workflow Start Start: Hypothesis (Targeting LDHA with a PROTAC) Design_Synthesis Design and Synthesis of this compound Start->Design_Synthesis Initial_Screening Initial Screening: Western Blot for LDHA Degradation Design_Synthesis->Initial_Screening Dose_Response Dose-Response and Time-Course (Western Blot) Initial_Screening->Dose_Response Quantitative_Data Determine DC50 and Dmax Dose_Response->Quantitative_Data Mechanism_Validation Mechanism of Action Validation (Rescue Experiments with Inhibitors) Quantitative_Data->Mechanism_Validation Proteomics Global Proteomics (Mass Spectrometry) for Selectivity Mechanism_Validation->Proteomics Cell_Viability Cell Viability Assays (MTT) in Cancer Cell Lines Proteomics->Cell_Viability GI50_Determination Determine GI50 Cell_Viability->GI50_Determination In_Vivo In Vivo Studies (Pharmacokinetics and Efficacy) GI50_Determination->In_Vivo End Conclusion: This compound as a potent LDHA degrader In_Vivo->End

Caption: A typical experimental workflow for the development and characterization of a PROTAC like this compound.

This guide provides a foundational understanding of this compound and its application in the targeted degradation of LDHA. The provided data and protocols serve as a valuable resource for researchers in the fields of cancer biology and drug discovery.

References

basic principles of MS6105 as a chemical probe

Author: BenchChem Technical Support Team. Date: December 2025

MS6105 as a Chemical Probe: A Technical Guide

Introduction

This compound is a first-in-class chemical probe designed as a proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of lactate (B86563) dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1][2][3] As a key enzyme in glycolysis, LDH is frequently overexpressed in various cancers and is crucial for tumor growth and maintenance, making it a significant therapeutic target.[3][4] this compound serves as an invaluable tool for researchers to investigate the pathophysiological functions of LDH in vitro and in vivo, particularly in the context of cancer metabolism and drug development.[3][5] This guide details the core principles, mechanism of action, quantitative data, and key experimental protocols for utilizing this compound.

Core Principles and Mechanism of Action

This compound is a bifunctional molecule consisting of three key components: a ligand that binds to the target protein (LDH), a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL), and a linker connecting the two.[6]

The mechanism of action follows the PROTAC-mediated protein degradation pathway:

  • Ternary Complex Formation: this compound simultaneously binds to an LDH subunit (LDHA or LDHB) and the VHL E3 ligase, forming a ternary complex (LDH-MS6105-VHL).[5]

  • Ubiquitination: The formation of this complex brings LDH into close proximity with the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the LDH protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated LDH is recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and degrades the LDH protein into small peptides, while this compound is released and can catalyze further rounds of degradation.[1][5][7]

This degradation is dependent on the ubiquitin-proteasome system (UPS).[3][5]

cluster_0 Cellular Environment This compound This compound Probe Ternary_Complex Ternary Complex (LDH-MS6105-VHL) This compound->Ternary_Complex Binds LDH LDH Protein (LDHA/LDHB) LDH->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited PolyUb_LDH Poly-ubiquitinated LDH Ternary_Complex->PolyUb_LDH Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_LDH->Proteasome Targeted for Degradation Proteasome->this compound Releases Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: Mechanism of this compound-induced degradation of LDH protein.

Data Presentation

The efficacy of this compound has been quantified through various cellular assays. The data below is primarily from studies in pancreatic cancer cell lines.

Table 1: Degradation Potency of this compound

Target ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Timepoint (h)Citation(s)
LDHAPANC-1389348[1][2][6]
LDHBPANC-1748648[1][2][6]
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity of this compound

Cell LineGI₅₀ / IC₅₀ (µM)Timepoint (h)Citation(s)
PANC-116.148[1][6]
MiaPaca212.248[1]
GI₅₀/IC₅₀: Half-maximal concentration for growth inhibition.

Table 3: Physicochemical Properties of this compound

PropertyValueCitation(s)
CAS Number2891709-58-1[1][6]
Molecular FormulaC₆₅H₈₁N₉O₉S₃[6]
Molecular Weight1228.6 g/mol [6]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Western Blotting to Confirm Protein Degradation

Objective: To qualitatively and quantitatively assess the degradation of LDHA and LDHB in cells treated with this compound.

start step1 1. Cell Culture & Treatment Treat cells with this compound (e.g., 0-10 µM, 24-48h) end step2 2. Cell Lysis Harvest and lyse cells in RIPA buffer with protease inhibitors step1->step2 step3 3. Protein Quantification Determine protein concentration (e.g., BCA assay) step2->step3 step4 4. SDS-PAGE Separate proteins by molecular weight step3->step4 step5 5. Protein Transfer Transfer proteins to a PVDF membrane step4->step5 step6 6. Immunoblotting Probe with anti-LDHA/B and loading control antibodies step5->step6 step7 7. Detection & Analysis Visualize bands and quantify relative protein levels step6->step7

Caption: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Treatment: Plate cells (e.g., PANC-1) and allow them to adhere. Treat with varying concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[8]

  • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis: Denature protein lysates in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[9]

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the LDHA/LDHB band intensity to the loading control to determine the relative protein reduction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to LDH within intact cells by measuring the thermal stabilization of the target protein.[10]

start step1 1. Cell Treatment Incubate cells with this compound or vehicle control (DMSO) end step2 2. Heating Heat cell suspensions to a range of temperatures (e.g., 40-70°C) step1->step2 step3 3. Lysis Lyse cells via freeze-thaw cycles step2->step3 step4 4. Separation Centrifuge to pellet precipitated/aggregated proteins step3->step4 step5 5. Sample Collection Collect the supernatant containing soluble proteins step4->step5 step6 6. Analysis Analyze soluble LDH levels via Western Blot or other detection methods step5->step6

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat intact cells in suspension with a saturating concentration of this compound or vehicle control (DMSO) for 1 hour at 37°C.[11]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11][12]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

  • Separation of Soluble Fraction: Separate the soluble proteins from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]

  • Analysis: Collect the supernatant and analyze the amount of soluble LDH remaining at each temperature using Western Blotting, as described in the protocol above.

  • Data Interpretation: In the presence of a binding ligand like this compound, the target protein (LDH) will be stabilized, leading to less precipitation at higher temperatures. This is observed as a rightward shift in the melting curve (a plot of soluble protein vs. temperature) for this compound-treated samples compared to the control.[13]

Quantitative Proteomics for Selectivity Profiling

Objective: To perform an unbiased, global proteomic analysis to confirm the selectivity of this compound for LDHA and LDHB and identify potential off-targets.[3][5]

start step1 1. Cell Treatment Treat cells with this compound, a negative control, & DMSO (e.g., 24h) end step2 2. Lysis & Digestion Lyse cells and digest proteins into peptides (e.g., with Trypsin) step1->step2 step3 3. Peptide Labeling (Optional) Label peptides with isobaric tags (e.g., TMT, iTRAQ) for multiplexing step2->step3 step4 4. LC-MS/MS Separate and analyze peptides by liquid chromatography-tandem mass spectrometry step3->step4 step5 5. Data Analysis Identify and quantify proteins. Compare abundance across treatment groups. step4->step5

Caption: Workflow for quantitative proteomics analysis.

Methodology:

  • Sample Preparation: Treat PANC-1 cells in triplicate with this compound (e.g., 3 µM), a negative control compound that does not degrade LDH, and a DMSO vehicle control for 24 hours.[5]

  • Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest equal amounts from each sample into peptides using an enzyme like trypsin.[14]

  • Peptide Labeling: For multiplexed analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ). Combine the labeled samples into a single mixture.[15] For a label-free approach, samples are analyzed individually.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database to identify peptides and their corresponding proteins. Quantify the relative abundance of each protein across the different treatment groups.[15][16]

  • Interpretation: A highly selective probe will show a significant reduction only in the levels of its intended targets (LDHA and LDHB) compared to the control treatments. A volcano plot can be used to visualize proteins that are significantly up- or down-regulated.

References

An In-depth Technical Guide on the Interaction of MS6105 with the VHL E3 Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS6105 is a pioneering Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of lactate (B86563) dehydrogenase (LDH), a critical enzyme in cancer metabolism. This is achieved by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the VHL E3 ligase. We present available quantitative data, detailed experimental protocols for studying such interactions, and visual representations of the underlying biological processes to facilitate a deeper understanding for researchers in oncology and drug discovery.

Introduction to this compound and the VHL E3 Ligase

This compound is a heterobifunctional molecule composed of a ligand that binds to the VHL E3 ligase and another ligand that targets the lactate dehydrogenase (LDH) protein.[1][2][3][4][5] By simultaneously binding to both VHL and LDH, this compound forms a ternary complex that brings the E3 ligase in close proximity to LDH. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to LDH, marking it for degradation by the proteasome.[6]

The VHL E3 ligase complex is a crucial regulator of cellular responses to changes in oxygen levels.[7][8][9] It is a multi-subunit complex comprising the VHL protein, Elongin B, Elongin C, Cullin 2, and Rbx1.[7][8] The VHL protein acts as the substrate recognition subunit, most notably binding to the alpha subunit of the hypoxia-inducible factor (HIF-1α) under normoxic conditions, leading to its ubiquitination and subsequent degradation.[10][11][12][13] The recruitment of VHL by PROTACs like this compound represents a powerful strategy to redirect this natural degradation machinery towards neo-substrates of therapeutic interest.[6][14]

Quantitative Data on this compound Activity

While direct binding affinity (Kd) values for the interaction between this compound and the VHL E3 ligase are not publicly available, the biological activity of this compound in inducing the degradation of its target protein, LDH, has been quantified. This degradation is a direct consequence of the productive engagement of the VHL E3 ligase.

ParameterCell LineValueDescriptionReference
DC50 (LDHA) PANC138 nMConcentration of this compound required to degrade 50% of LDHA protein.[1]
DC50 (LDHB) PANC174 nMConcentration of this compound required to degrade 50% of LDHB protein.[1]
GI50 PANC116.1 µMConcentration of this compound required to inhibit the growth of PANC1 cells by 50%.[10]
GI50 MiaPaca212.2 µMConcentration of this compound required to inhibit the growth of MiaPaca2 cells by 50%.[10]

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in the action of this compound and the methods to study it, the following diagrams have been generated using the DOT language.

MS6105_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_VHL VHL E3 Ligase Complex This compound This compound VHL_ligand VHL Ligand Linker Linker LDH_ligand LDH Ligand Ternary_Complex Ternary Complex (LDH-MS6105-VHL) This compound->Ternary_Complex VHL VHL VHL_ligand->VHL Binds LDH LDH (Target Protein) LDH_ligand->LDH Binds ElonginC Elongin C VHL->ElonginC Cul2 Cul2 VHL->Cul2 VHL->Ternary_Complex ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cul2->Rbx1 LDH->Ternary_Complex PolyUb_LDH Poly-ubiquitinated LDH Ternary_Complex->PolyUb_LDH Ubiquitination E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Transfers Ub E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_LDH->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: Mechanism of action of this compound in inducing LDH degradation via VHL E3 ligase recruitment.

Co_IP_Workflow start Cell Lysate containing LDH, VHL, and other proteins incubation Incubate with anti-VHL antibody coupled to beads start->incubation wash Wash to remove non-specific binders incubation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot elution->analysis end Detect LDH in VHL immunoprecipitate analysis->end

Figure 2: A simplified workflow for a co-immunoprecipitation experiment to detect the this compound-induced interaction between VHL and LDH.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the interaction and activity of PROTACs like this compound. These are generalized methods and may require optimization for specific experimental conditions.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This protocol aims to demonstrate the this compound-dependent interaction between VHL and LDH in a cellular context.

Materials:

  • Cells expressing endogenous or tagged VHL and LDH (e.g., PANC1)

  • This compound and a negative control (e.g., a molecule with a mutated VHL or LDH binder)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors)

  • Anti-VHL antibody (for immunoprecipitation)

  • Anti-LDH antibody (for Western blot detection)

  • Protein A/G magnetic beads

  • Elution Buffer (e.g., 0.1 M Glycine pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound or the negative control at the desired concentration for the optimal time (e.g., 4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-VHL antibody for 4 hours to overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash 3-5 times with Co-IP Lysis/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using Elution Buffer. If using a low pH elution, neutralize the eluate with Neutralization Buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-LDH antibody to detect the co-immunoprecipitated LDH. The input and unbound fractions should also be analyzed as controls.

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of LDH in the presence of this compound and the VHL E3 ligase complex.

Materials:

  • Recombinant human E1 ubiquitin-activating enzyme

  • Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant human ubiquitin

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex

  • Recombinant Cullin2/Rbx1

  • Recombinant LDH

  • This compound

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • ATP

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, the reconstituted VHL E3 ligase complex (VBC + Cul2/Rbx1), and recombinant LDH.

  • Initiation: Add this compound to the reaction mixture. For a negative control, use a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-LDH antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated LDH should be observed in the presence of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to VHL in a cellular environment by measuring changes in the thermal stability of the target protein.

Materials:

  • Intact cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples to a precise temperature range (e.g., PCR thermocycler)

Procedure:

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble VHL at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound represents a significant advancement in the targeted degradation of LDH for cancer therapy. Its mechanism of action, centered on the recruitment of the VHL E3 ligase, exemplifies the power and specificity of PROTAC technology. The experimental approaches detailed in this guide provide a framework for researchers to investigate and characterize the interaction of this compound and other VHL-recruiting PROTACs with their intended E3 ligase, paving the way for the development of next-generation targeted protein degraders. While specific biophysical data for the this compound-VHL interaction remains to be publicly disclosed, the functional data strongly supports a potent and effective engagement of the VHL E3 ligase.

References

Methodological & Application

Application Notes and Protocols for MS6105 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MS6105 is a potent and specific degrader of Lactate (B86563) Dehydrogenase (LDH), targeting both LDHA and LDHB isoforms.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound recruits an E3 ubiquitin ligase to the LDH protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation strategy offers a powerful tool to study the roles of LDH in cellular metabolism, particularly in cancer cells that exhibit high glycolytic rates (the Warburg effect).[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, protein expression, and cellular morphology.

Mechanism of Action

This compound is a heterobifunctional molecule consisting of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to LDHA and LDHB.[2][4] This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the LDH protein, marking it for degradation by the 26S proteasome. This targeted degradation of LDHA and LDHB disrupts the conversion of pyruvate (B1213749) to lactate, a critical step in anaerobic glycolysis.[2]

cluster_0 This compound-mediated LDH Degradation This compound This compound LDH LDHA/LDHB This compound->LDH Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome LDH->Proteasome Degradation VHL->LDH Ubiquitinates Ub Ubiquitin

Caption: Mechanism of action of this compound as a PROTAC for LDH degradation.

Data Presentation

The following table summarizes the reported activity of this compound in pancreatic cancer cell lines.

Cell LineAssay TypeMetricValueTreatment TimeReference
PANC1DegradationDC₅₀ (LDHA)38 nM48 h[1]
PANC1DegradationDC₅₀ (LDHB)74 nM48 h[1]
PANC1Growth InhibitionGI₅₀16.1 µM48 h[1]
MiaPaca2Growth InhibitionGI₅₀12.2 µM48 h[1]

Experimental Protocols

Cell Viability Assay (LDH Release Assay)

This protocol describes how to assess the cytotoxicity of this compound by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

  • This compound

  • Target cells (e.g., PANC1)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit

  • Plate reader

cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells B 2. Treat with this compound A->B C 3. Incubate B->C D 4. Collect Supernatant C->D E 5. Perform LDH Assay D->E F 6. Measure Absorbance E->F

Caption: Workflow for the LDH release-based cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided in the assay kit).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[1]

  • Assay:

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[5]

    • Prepare the LDH assay reaction mixture according to the manufacturer's instructions.[5]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[5]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

Western Blotting for LDHA/LDHB Degradation

This protocol details the procedure for analyzing the degradation of LDHA and LDHB proteins following treatment with this compound.

Materials:

  • This compound

  • Target cells

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against LDHA, LDHB, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

cluster_workflow Western Blotting Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Blocking D->E F 6. Antibody Incubation E->F G 7. Detection F->G H 8. Imaging & Analysis G->H

Caption: Step-by-step workflow for Western Blotting analysis.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.[7]

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading control overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of LDHA and LDHB to the loading control to determine the extent of degradation.

Immunofluorescence for Cellular Localization

This protocol allows for the visualization of LDHA/LDHB protein levels and localization within cells after this compound treatment.

Materials:

  • This compound

  • Target cells

  • Chambered culture slides or coverslips in a multi-well plate

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies against LDHA or LDHB

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on chambered slides or coverslips.

    • Treat the cells with this compound at the desired concentration and for the appropriate duration.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[9]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]

  • Blocking and Antibody Staining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (anti-LDHA or anti-LDHB) diluted in the blocking solution overnight at 4°C.[10]

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.[10]

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images to compare the fluorescence intensity of LDHA/LDHB between treated and untreated cells.

References

Application Notes and Protocols for MS6105 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of MS6105, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Lactate Dehydrogenase (LDH), in pancreatic cancer cell lines. This compound effectively degrades both LDHA and LDHB subunits, leading to the suppression of cancer cell growth.[1][2][3][4] These protocols are intended to guide researchers in studying the effects of this compound on pancreatic cancer cells, including its mechanism of action and its potential as a therapeutic agent.

Introduction

Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options.[5] A key metabolic feature of many cancers, including pancreatic cancer, is the upregulation of glycolysis, where Lactate Dehydrogenase (LDH) plays a crucial role.[1][2][3][4] LDH catalyzes the interconversion of pyruvate (B1213749) and lactate.[1][2][3] this compound is a novel PROTAC that targets LDH for degradation through the ubiquitin-proteasome system.[1][2][3] It functions by bringing LDH into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of LDHA and LDHB.[1][3] Studies have shown that this compound is more potent in suppressing the growth of pancreatic cancer cell lines than traditional LDH inhibitors.[1][2][3]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in pancreatic cancer cell lines.

Table 1: Degradation and Growth Inhibition Constants for this compound

Cell LineTargetDC50 (nM)GI50 (µM)Citation
PANC-1LDHA3816.1[6]
PANC-1LDHB7416.1[6]
MiaPaCa-2LDHANot Specified12.2[6]
MiaPaCa-2LDHBNot Specified12.2[6]

DC50: The concentration of this compound required to degrade 50% of the target protein. GI50: The concentration of this compound required to inhibit the growth of 50% of the cells.

Signaling Pathway and Mechanism of Action

This compound operates through the ubiquitin-proteasome pathway to induce the degradation of LDHA and LDHB. The bifunctional nature of the PROTAC allows it to simultaneously bind to the target protein (LDH) and an E3 ubiquitin ligase (VHL). This proximity facilitates the transfer of ubiquitin molecules to the LDH protein, marking it for recognition and degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment This compound This compound (PROTAC) Ternary_Complex Ternary Complex (LDH-MS6105-VHL) This compound->Ternary_Complex LDH LDHA/LDHB (Target Protein) LDH->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_LDH Ubiquitinated LDH Ternary_Complex->Ub_LDH Ub Ubiquitin Ub->Ub_LDH Ubiquitination Proteasome 26S Proteasome Ub_LDH->Proteasome Recognition Proteasome->this compound Recycled Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of this compound-induced degradation of LDHA/LDHB.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on pancreatic cancer cell lines.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays 3. Cellular Assays start Start cell_culture 1. Cell Culture (PANC-1, MiaPaCa-2, BxPC-3) start->cell_culture treatment 2. This compound Treatment (Varying concentrations and time points) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability western_blot Western Blot Analysis (LDHA, LDHB, loading control) treatment->western_blot data_analysis 4. Data Analysis (DC50, GI50 calculation) viability->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Culture

a. PANC-1 Cell Line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][7][8][9]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[1][7][8]

  • Subculturing: When cells reach 70-90% confluency, rinse with PBS, detach using 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-plate at a 1:4 to 1:6 split ratio.[1][8]

b. MiaPaCa-2 Cell Line

  • Growth Medium: DMEM supplemented with 10% FBS and 2.5% horse serum.[10]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[11]

  • Subculturing: When cells are confluent, detach with 0.25% Trypsin-EDTA, neutralize, centrifuge, and re-plate at a 1:2 to 1:3 split ratio.[10]

c. BxPC-3 Cell Line

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12][13][14]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[12][13]

  • Subculturing: At 80-90% confluency, detach cells using Trypsin-EDTA, neutralize, centrifuge, and re-plate at a 1:2 to 1:4 split ratio.[12][13]

This compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treat cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[15][16]

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis

This protocol is based on general western blotting procedures.[5][17][18]

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LDHA (e.g., Abcam ab112996) and LDHB (e.g., Cell Signaling Technology #56298) overnight at 4°C.[19][20] A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of LDHA and LDHB degradation and calculate the DC50 values.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in the study of pancreatic cancer. By following these detailed methodologies, investigators can explore the mechanism of action of this novel LDH degrader and evaluate its therapeutic potential in various pancreatic cancer cell line models. The provided data and diagrams serve as a valuable resource for experimental design and data interpretation.

References

Application Notes and Protocols for MS6105 Treatment in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of MS6105, a potent PROTAC (Proteolysis Targeting Chimera) degrader of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), in mouse models of cancer. The following sections detail the mechanism of action, experimental protocols, and relevant data for planning and executing preclinical studies with this compound.

Mechanism of Action

This compound is a first-in-class PROTAC that induces the degradation of both LDHA and LDHB.[1][2][3] It functions by simultaneously binding to the target proteins (LDHA/B) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome.[1][2][3][4] This targeted degradation of LDH, a key enzyme in glycolysis, has shown anti-proliferative effects in cancer cell lines, particularly in pancreatic cancer.[1][2]

Signaling Pathway Diagram

MS6105_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Ternary_Complex Ternary Complex (this compound-LDH-VHL) This compound->Ternary_Complex Binds LDH LDHA / LDHB LDH->Ternary_Complex Binds VHL E3 Ubiquitin Ligase (VHL) VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets LDH for Degradation LDH Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: Mechanism of action of this compound as a PROTAC degrader of LDHA/B.

In Vivo Treatment Protocol: Pancreatic Cancer Xenograft Model

This protocol describes the use of this compound in a subcutaneous pancreatic cancer xenograft mouse model.

Experimental Workflow

in_vivo_workflow cluster_prep Preparation cluster_model Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (e.g., PANC-1) tumor_inoculation 3. Tumor Inoculation (Subcutaneous) cell_culture->tumor_inoculation animal_acclimation 2. Animal Acclimation (Athymic Nude Mice) animal_acclimation->tumor_inoculation tumor_growth 4. Tumor Growth Monitoring tumor_inoculation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment_admin 6. This compound Administration (Intraperitoneal) randomization->treatment_admin monitoring 7. Monitor Tumor Volume & Body Weight treatment_admin->monitoring euthanasia 8. Euthanasia & Tumor Excision monitoring->euthanasia pk_pd_analysis 9. PK/PD & Histological Analysis euthanasia->pk_pd_analysis

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Materials
  • Compound: this compound

  • Cell Line: PANC-1 or other suitable pancreatic cancer cell line

  • Animals: Athymic nude mice (e.g., NU/J), 6-8 weeks old

  • Vehicle: To be determined based on solubility studies (e.g., a solution containing DMSO, PEG300, and saline)

  • Anesthesia: Isoflurane or other approved anesthetic

  • Calipers: For tumor measurement

  • Syringes and needles: For cell inoculation and drug administration

Procedure
  • Cell Culture and Inoculation:

    • Culture PANC-1 cells in the recommended medium until they reach 80-90% confluency.

    • Harvest and resuspend the cells in sterile PBS or Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of dosing, dilute the stock solution with the appropriate vehicle to the final desired concentration.

    • Administer this compound via intraperitoneal (IP) injection.[1][2][3] The exact dosage and schedule should be determined from preliminary dose-range-finding and pharmacokinetic studies. A starting point could be a dose range of 10-50 mg/kg, administered every other day.

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and mouse body weight every 2-3 days throughout the study.

    • The primary endpoint is typically significant tumor growth inhibition in the treated group compared to the control group.

    • Secondary endpoints may include survival, and at the end of the study, tumors can be excised for pharmacodynamic (e.g., Western blot for LDHA/B levels) and histological analysis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data available for this compound and related compounds.

Table 1: In Vitro Degradation and Growth Inhibition of this compound

Cell LineTargetDC₅₀ (nM)Dₘₐₓ (%)GI₅₀ (µM)
PANC-1LDHA38 ± 0.593 ± 2.616.1 ± 5.7
PANC-1LDHB74>90%-
MiaPaca-2---12.2

Data sourced from MedChemExpress and ACS Publications.[2][4]

Table 2: In Vivo Bioavailability of this compound

Administration RouteBioavailability
Intraperitoneal (IP)Bioavailable in mice

Data sourced from ACS Publications and NIH.[1][2]

Note: Detailed pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC) from the mouse study are not publicly available in the provided search results.

Important Considerations

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Preliminary formulation studies are highly recommended.

  • Toxicity: Monitor mice for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

This document provides a framework for the in vivo use of this compound. Researchers should adapt and optimize these protocols based on their specific experimental goals and available resources.

References

Application Notes and Protocols for Western Blot Analysis of LDHA Degradation by MS6105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2] In many cancer cells, LDHA is overexpressed and plays a key role in the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen.[3] This metabolic adaptation supports rapid tumor growth, making LDHA an attractive target for cancer therapy.[3][4] MS6105 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of both LDHA and its isoform LDHB.[5][6][7] As a PROTAC, this compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[6] This document provides detailed protocols for analyzing the degradation of LDHA induced by this compound using Western blotting.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to LDHA and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of LDHA, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful alternative to traditional enzyme inhibition. The degradation of LDHA by this compound has been shown to be dependent on time, concentration, and the ubiquitin-proteasome system.[6]

MS6105_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound LDHA LDHA (Target Protein) This compound->LDHA Binds VHL VHL E3 Ligase This compound->VHL Recruits PolyUb_LDHA Polyubiquitinated LDHA VHL->PolyUb_LDHA Catalyzes Polyubiquitination Ub Ubiquitin Ub->VHL Proteasome 26S Proteasome PolyUb_LDHA->Proteasome Targeted for Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades into

Caption: Mechanism of this compound-induced LDHA degradation.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in degrading LDHA and LDHB in pancreatic cancer cell lines.

Table 1: Dose-Dependent Degradation of LDHA and LDHB by this compound in PANC-1 Cells

ParameterLDHALDHB
DC₅₀ (nM) 3874
Dₘₐₓ (%) >80%~86%
PANC-1 cells were treated with varying concentrations of this compound for 48 hours. Data are presented as the mean from three independent experiments.[6]

Table 2: Time-Dependent Degradation of LDHA and LDHB by this compound in PANC-1 Cells

Time (hours)LDHA DegradationLDHB Degradation
3 Not significantNot significant
6 Not significantNot significant
12 Onset observedOnset observed
24 Significant degradationSignificant degradation
36 Near-maximal degradationNear-maximal degradation
48 Maximal degradationMaximal degradation
PANC-1 cells were treated with 1 µM of this compound for the indicated durations.[6]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: PANC-1, MiaPaCa-2, or BxPC-3 pancreatic cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 10 nM to 10 µM) for 48 hours. Include a DMSO-only vehicle control.[5]

    • For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at different time points (e.g., 0, 3, 6, 12, 24, 36, and 48 hours).[6]

  • Inhibitor Co-treatment (for mechanism of action studies):

    • To confirm the involvement of the ubiquitin-proteasome system, pre-treat cells with specific inhibitors for 2 hours before adding this compound.[6]

    • Proteasome inhibitor: MG132 (1 µM)

    • Neddylation inhibitor: MLN4924 (1 µM)

    • VHL ligand (for competitive inhibition): Ac-VHL-Me (20 µM)

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_harvest Cell Lysis & Protein Quantification cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis start Start with PANC-1 Cells seed Seed cells in 6-well plates start->seed treat Treat with this compound (or DMSO control) seed->treat incubate Incubate for specified time/concentration treat->incubate harvest Harvest cells and lyse incubate->harvest quantify Quantify protein concentration (BCA/Bradford) harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (anti-LDHA, anti-Vinculin) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analyze Densitometry Analysis detection->analyze normalize Normalize LDHA to loading control analyze->normalize plot Plot data and determine DC50 normalize->plot

Caption: Western blot workflow for LDHA degradation analysis.

Western Blot Protocol
  • Cell Lysis:

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.[8][9]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]

  • Sample Preparation:

    • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for LDHA (e.g., Cell Signaling Technology #2012) diluted in blocking buffer overnight at 4°C.[10]

    • Also, probe for a loading control protein such as Vinculin or β-actin to ensure equal protein loading.[6][11]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the LDHA band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of LDHA degradation relative to the vehicle-treated control.

    • For dose-response experiments, plot the percentage of remaining LDHA against the log of the this compound concentration and fit a dose-response curve to determine the DC₅₀ value.

References

Application Notes and Protocols for MS6105 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS6105 is a potent and specific degrader of Lactate (B86563) Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound recruits these target proteins to the E3 ubiquitin ligase machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] This targeted protein degradation offers a powerful tool to study the roles of LDHA and LDHB in cellular metabolism and disease, particularly in cancers that exhibit a reliance on aerobic glycolysis, known as the Warburg effect.[5] These application notes provide detailed protocols and guidelines for determining the optimal concentration of this compound in cell-based assays, focusing on pancreatic cancer cell lines as a primary model.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to LDHA and LDHB. By simultaneously engaging both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex, which triggers the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.

PROTAC Mechanism of Action This compound (PROTAC) Mechanism of Action cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound LDH LDHA/LDHB (Target Protein) This compound->LDH Binds to Target E3 VHL E3 Ligase This compound->E3 Recruits E3 Ligase LDH_Ub Ubiquitinated LDHA/LDHB Ub Ubiquitin E3->Ub Ub->LDH_Ub Proteasome 26S Proteasome LDH_Ub->Proteasome Degraded_LDH Degraded Peptides Proteasome->Degraded_LDH

Caption: Mechanism of this compound-induced degradation of LDHA/LDHB.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound for inducing LDH degradation and inhibiting cell proliferation in pancreatic cancer cell lines.

Table 1: LDH Degradation Efficiency (DC50)

Cell LineTarget ProteinDC50 (nM)Treatment Time (hours)Reference
PANC-1LDHA3848[1][2]
PANC-1LDHB7448[1][2]

Table 2: Anti-Proliferative Activity (GI50)

Cell LineGI50 (µM)Treatment Time (hours)Reference
PANC-116.148[2]
MiaPaca-212.248[2]

Table 3: Time-Dependent Degradation of LDHA/LDHB in PANC-1 cells (1 µM this compound)

Treatment Time (hours)% LDHA Degradation (approx.)% LDHB Degradation (approx.)Reference
3MinimalMinimal[1]
6MinimalMinimal[1]
12PartialPartial[1]
24SignificantSignificant[1]
36Near MaximalNear Maximal[1]
48MaximalMaximal[1]

Experimental Protocols

Cell Culture

Materials:

  • PANC-1 (ATCC® CRL-1469™) or MiaPaCa-2 (ATCC® CRL-1420™) cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Protocol:

  • Culture PANC-1 and MiaPaCa-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.

Determining Optimal this compound Concentration for LDH Degradation (Western Blot)

This protocol outlines the workflow to determine the optimal concentration of this compound for degrading LDHA and LDHB.

Experimental Workflow for Optimal Concentration Workflow for Determining Optimal this compound Concentration cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Immunodetection & Analysis Seed_Cells Seed Cells in Plates Treat_this compound Treat with this compound (Dose-Response & Time-Course) Seed_Cells->Treat_this compound Lyse_Cells Cell Lysis & Protein Quantification Treat_this compound->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Antibody_Incubation Primary & Secondary Antibody Incubation Transfer->Antibody_Incubation Imaging Chemiluminescent Imaging Antibody_Incubation->Imaging Analysis Densitometry Analysis & DC50 Calculation Imaging->Analysis

Caption: Workflow for determining the optimal concentration of this compound.

Materials:

  • PANC-1 or MiaPaCa-2 cells

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LDHA, anti-LDHB, anti-Vinculin or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands using image analysis software.

    • Normalize the LDHA and LDHB band intensities to the loading control.

    • Calculate the percentage of protein degradation relative to the DMSO control.

    • Determine the DC50 value by plotting the percentage of degradation against the log of this compound concentration.

Cell Viability Assay (e.g., MTS or MTT Assay)

Materials:

  • PANC-1 or MiaPaCa-2 cells

  • This compound

  • 96-well plates

  • MTS or MTT reagent

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • If using MTT, add a solubilizing agent.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the GI50 value by plotting the percentage of viability against the log of this compound concentration.

Impact on Cellular Metabolism

Degradation of LDHA and LDHB by this compound is expected to disrupt the conversion of pyruvate (B1213749) to lactate, a key step in aerobic glycolysis. This leads to a reduction in lactate production and can force cancer cells to rely more on mitochondrial respiration, potentially leading to increased oxidative stress and reduced proliferation.[6]

Glycolysis Pathway Inhibition Impact of this compound on Glycolysis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction TCA_Cycle TCA Cycle (Mitochondria) Pyruvate->TCA_Cycle Oxidative Phosphorylation LDH LDHA/LDHB This compound This compound This compound->LDH Degrades

Caption: this compound inhibits the conversion of pyruvate to lactate.

Troubleshooting

  • No/Weak LDH Degradation:

    • Suboptimal this compound Concentration: Perform a wider dose-response experiment.

    • Insufficient Treatment Time: Increase the incubation time (degradation can be time-dependent).

    • Poor Antibody Quality: Validate primary antibodies for LDHA and LDHB.

  • High Background in Western Blot:

    • Insufficient Blocking: Increase blocking time or use a different blocking agent.

    • Inadequate Washing: Increase the number and duration of washes.

  • Inconsistent Cell Viability Results:

    • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding.

    • Edge Effects in 96-well Plates: Avoid using the outer wells of the plate.

Conclusion

This compound is a valuable tool for studying the consequences of LDHA and LDHB degradation in cancer cells. The optimal concentration and treatment time for this compound are cell-line dependent and should be determined empirically. The protocols provided here offer a framework for researchers to effectively utilize this compound in their cell-based assays and to investigate its impact on cancer cell metabolism and proliferation. Further studies exploring the broader metabolic and signaling consequences of this compound treatment are warranted.

References

Preparing MS6105 Stock Solutions for Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS6105 is a potent and selective lactate (B86563) dehydrogenase (LDH) degrader. As a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the degradation of both LDHA and LDHB isoforms by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3][4] This targeted protein degradation mechanism makes this compound a valuable tool for studying the roles of LDH in various pathological conditions, particularly in cancer metabolism.

Accurate and reproducible experimental results hinge on the correct preparation and handling of stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions to ensure compound integrity and experimental consistency.

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.

ParameterValueReference(s)
Molecular Formula C₆₅H₈₁N₉O₉S₃[5]
Molecular Weight 1228.59 g/mol [5]
Appearance White to off-white solid[5]
Purity ≥98% (HPLC)[5]
Solubility Soluble in DMSO[6]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[6][7]
Recommended Storage (Solid) -20°C, protected from light[5]
Recommended Storage (Stock Solution) -20°C (short-term), -80°C (long-term), protected from light[8]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in anhydrous DMSO.

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula:

    Mass (mg) = Desired Volume (mL) x 10 mM x 1228.59 ( g/mol ) / 1000

    Example for 1 mL of 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 1228.59 g/mol / 1000 = 12.29 mg

  • Weigh this compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass of this compound powder and transfer it into the tared tube.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the solution for 30-60 seconds. Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or brief sonication can be used to aid dissolution.[6]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[7]

  • Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] Always protect the solutions from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of working solutions from the 10 mM DMSO stock solution for use in cell-based experiments.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that could cause cellular toxicity (typically ≤ 0.5%).[8] A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.

  • Fresh Preparation: It is best practice to prepare fresh working solutions for each experiment from a thawed stock aliquot.

Visualizations

This compound Stock Solution Preparation Workflow

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Calculate Calculate Mass and Volume Equilibrate->Calculate Weigh Weigh this compound Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store

Caption: A step-by-step workflow for the preparation of this compound stock solutions.

Hypothetical Signaling Pathway of this compound Action

G Mechanism of this compound-Mediated LDH Degradation cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation This compound This compound Ternary This compound-LDH-VHL Ternary Complex This compound->Ternary Binds LDH LDH (LDHA/LDHB) (Target Protein) LDH->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited Ubiquitination Poly-ubiquitination of LDH Ternary->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation LDH Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Metabolism Altered Cancer Cell Metabolism Degradation->Metabolism Leads to

Caption: this compound forms a ternary complex with LDH and VHL E3 ligase, leading to LDH degradation.

References

Application of MS6105 in Metabolic Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS6105 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Lactate (B86563) Dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. By targeting both LDHA and LDHB subunits for degradation via the ubiquitin-proteasome system, this compound offers a powerful tool to investigate the metabolic vulnerabilities of cancer cells and to develop novel therapeutic strategies for metabolism-related diseases.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the use of this compound in metabolic research.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and the target proteins, LDHA and LDHB. This proximity induces the ubiquitination of LDHA and LDHB, marking them for degradation by the proteasome.[1][2][3] The degradation of LDH shifts the metabolic phenotype of cancer cells from glycolysis towards oxidative phosphorylation, thereby inhibiting cell proliferation.

This compound This compound Ternary_Complex Ternary Complex (this compound-LDH-E3 Ligase) This compound->Ternary_Complex LDH LDH (LDHA/LDHB) LDH->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation LDH Degradation Proteasome->Degradation

Mechanism of this compound-mediated LDH degradation.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
Cell LineParameterValueTreatment Time (h)Reference
PANC1DC50 (LDHA)38 nM48[1]
PANC1DC50 (LDHB)74 nM48[1]
PANC1GI5016.1 µM48[1]
MiaPaca2GI5012.2 µM48[1]

Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. GI50 (Growth Inhibition 50) is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocols

Protocol for Assessing this compound-Mediated Degradation of LDHA and LDHB by Western Blot

This protocol outlines the steps to evaluate the degradation of LDHA and LDHB in cultured cells following treatment with this compound.

Start Seed Cells Treat Treat with this compound Start->Treat Lyse Lyse Cells Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-LDHA, anti-LDHB, anti-loading control) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detection and Imaging Secondary_Ab->Detect End Analyze Data Detect->End

Workflow for Western blot analysis of LDH degradation.

Materials:

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LDHA, anti-LDHB, and a loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-vinculin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., PANC1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for the desired duration (e.g., 24-48 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the LDHA and LDHB band intensities to the loading control.

Protocol for Measuring Lactate Production

This protocol describes how to measure the effect of this compound on lactate production, a key indicator of glycolytic activity.

Materials:

  • Cell culture reagents

  • This compound

  • Lactate assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the Western blot protocol.

  • Sample Collection: After the treatment period, collect the cell culture medium.

  • Lactate Assay: Perform the lactate assay according to the manufacturer's instructions. This typically involves mixing the culture medium with a reaction mixture and measuring the absorbance or fluorescence.

  • Data Analysis: Generate a standard curve using the provided lactate standards. Calculate the lactate concentration in each sample and normalize it to the cell number or protein concentration.

Protocol for Measuring Glucose Uptake

This protocol is for assessing the impact of this compound on glucose uptake by cells.

Materials:

  • Cell culture reagents

  • This compound

  • Glucose-free medium

  • 2-NBDG (a fluorescent glucose analog) or a commercial glucose uptake assay kit

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Glucose Starvation: Before the assay, replace the culture medium with glucose-free medium and incubate for a short period (e.g., 30-60 minutes).

  • Glucose Analog Incubation: Add 2-NBDG or the reagent from the kit to the cells and incubate for the time recommended by the manufacturer (e.g., 10-30 minutes).

  • Measurement: Wash the cells to remove excess fluorescent analog and measure the fluorescence using a plate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence signal to the cell number or protein concentration.

Protocol for Measuring Extracellular Acidification Rate (ECAR)

This protocol uses an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate of glycolysis in real-time.

Start Seed Cells in XF Plate Treat Treat with this compound (optional pre-treatment) Start->Treat Equilibrate Equilibrate in Assay Medium Treat->Equilibrate Run_Assay Run Glycolysis Stress Test Equilibrate->Run_Assay Load_Cartridge Load Sensor Cartridge with Glucose, Oligomycin, and 2-DG Load_Cartridge->Run_Assay Analyze Analyze ECAR Data Run_Assay->Analyze

Workflow for ECAR measurement using a Seahorse XF Analyzer.

Materials:

  • Cell culture reagents

  • This compound

  • Extracellular flux analyzer and corresponding cell culture plates and sensor cartridges

  • Assay medium (e.g., XF Base Medium supplemented with glutamine)

  • Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

Procedure:

  • Cell Seeding: Seed cells in an XF cell culture plate at the optimal density determined for your cell type.

  • This compound Treatment: Treat cells with this compound for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with assay medium and incubate the cells in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight. Load the injection ports with glucose, oligomycin, and 2-DG.

  • Assay Execution: Place the cell plate and the sensor cartridge into the extracellular flux analyzer and run the glycolysis stress test protocol.

  • Data Analysis: The software will calculate the ECAR. Key parameters to analyze include glycolysis, glycolytic capacity, and glycolytic reserve.

Conclusion

This compound is a valuable chemical probe for studying the role of LDH and glycolysis in various biological processes, particularly in cancer metabolism. The protocols provided here offer a framework for researchers to investigate the effects of this compound on LDH degradation and cellular metabolic phenotypes. As with any experimental system, optimization of these protocols for specific cell types and experimental conditions is recommended.

References

Application Notes and Protocols for Studying Glycolysis in Cancer Cells using MS6105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound metabolic reprogramming, characterized by a heightened reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] This metabolic shift provides cancer cells with a growth advantage by supplying ATP and essential building blocks for rapid proliferation.[3] Lactate (B86563) dehydrogenase (LDH), a key enzyme in glycolysis that catalyzes the interconversion of pyruvate (B1213749) and lactate, is frequently overexpressed in various cancers and is associated with aggressive tumors and poor prognosis.[4][5] Consequently, targeting LDH presents a promising therapeutic strategy for cancer treatment.[2][6]

MS6105 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to specifically degrade both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB) subunits.[4][7] As a PROTAC, this compound functions by recruiting an E3 ubiquitin ligase to the LDH protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, potentially leading to a more sustained and profound biological effect.[4] These application notes provide a comprehensive guide for utilizing this compound to study the role of LDH and glycolysis in cancer cell biology.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule comprising a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to lactate dehydrogenase (LDH).[4] By simultaneously engaging both proteins, this compound forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to LDH. Polyubiquitinated LDH is then recognized and degraded by the 26S proteasome, leading to a reduction in total LDH levels within the cell. This degradation of LDHA and LDHB disrupts the conversion of pyruvate to lactate, a critical step in aerobic glycolysis, thereby impacting the metabolic landscape of cancer cells.[4]

MS6105_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound LDH LDHA/LDHB This compound->LDH Binds VHL E3 Ligase VHL E3 Ligase This compound->VHL E3 Ligase Recruits Poly-Ub LDH Poly-ubiquitinated LDH VHL E3 Ligase->Poly-Ub LDH Ubiquitinates Ub Ub Proteasome Proteasome Poly-Ub LDH->Proteasome Targeted for Degradation Degraded LDH Degraded LDH Peptides Proteasome->Degraded LDH

Caption: Mechanism of action of this compound as an LDH PROTAC degrader.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in pancreatic cancer cell lines.

Table 1: Degradation Potency of this compound in PANC-1 Cells [7]

ParameterLDHALDHB
DC50 (nM) 3874
Treatment Time48 hours48 hours

DC50: Concentration required to induce 50% degradation of the target protein.

Table 2: Growth Inhibition Potency of this compound in Pancreatic Cancer Cell Lines [7]

Cell LineGI50 (µM)
PANC-1 16.1
MiaPaca2 12.2
Treatment Time48 hours

GI50: Concentration required to inhibit cell growth by 50%.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the biological effects of this compound on cancer cells.

Assessment of LDH Degradation by Western Blotting

This protocol details the detection of LDHA and LDHB protein levels following this compound treatment.

Materials:

  • Cancer cell lines (e.g., PANC-1, MiaPaca2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LDHA, anti-LDHB, anti-Vinculin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle (DMSO) for the desired time (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading control overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of LDHA and LDHB to the loading control.

Western_Blot_Workflow A Cell Seeding & this compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-LDHA, anti-LDHB, Loading Control) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Workflow for Western Blotting analysis of LDH degradation.
Cell Proliferation Assay using Sulforhodamine B (SRB)

This protocol measures the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value.

Glucose Uptake Assay using 2-NBDG

This protocol measures the effect of this compound on glucose uptake in cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Glucose-free DMEM

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle for the desired time.

  • Glucose Starvation: Wash the cells with PBS and incubate in glucose-free DMEM for 30-60 minutes.

  • 2-NBDG Incubation: Add 2-NBDG to the medium at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Stopping the Reaction: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Flow Cytometry: Resuspend the cells in ice-cold PBS and analyze the fluorescence intensity using a flow cytometer (FITC channel).

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative glucose uptake.

Lactate Production Assay

This protocol measures the effect of this compound on lactate secretion into the cell culture medium.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lactate Assay Kit (colorimetric or fluorometric)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or vehicle for the desired duration.

  • Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

  • Lactate Measurement: Perform the lactate assay on the collected supernatant according to the manufacturer's protocol. This typically involves adding a reaction mixture containing lactate oxidase and a probe to the samples.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the lactate concentration in each sample using a standard curve. Normalize the lactate levels to the cell number or total protein content.

Extracellular Acidification Rate (ECAR) Measurement

This protocol measures the rate of glycolysis by detecting the acidification of the extracellular medium using a Seahorse XF Analyzer.

Materials:

  • Cancer cell lines

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

  • This compound

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • This compound Pre-treatment: Treat cells with this compound or vehicle for the desired duration before the assay.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glutamine and incubate in a non-CO2 incubator for 1 hour.

  • Seahorse XF Assay: Load the Seahorse XF cartridge with glucose, oligomycin, and 2-DG. Place the cell plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.

  • Data Analysis: The Seahorse software will calculate the ECAR. Analyze the key parameters of the glycolytic profile, including glycolysis, glycolytic capacity, and glycolytic reserve.

Glycolysis_Pathway_and_MS6105_Intervention cluster_glycolysis Glycolysis cluster_lactate_fermentation Lactate Fermentation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH LDH LDHA/LDHB Proteasome Proteasome This compound This compound This compound->LDH Induces Degradation via Proteasome->LDH Degrades

References

Application Notes and Protocols for Investigating LDH-Dependent Pathways Using MS6105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Lactate dehydrogenase (LDH) is a critical metabolic enzyme that catalyzes the interconversion of pyruvate (B1213749) and lactate, playing a central role in anaerobic glycolysis. In many cancer cells, LDH activity is upregulated to support rapid proliferation and survival, making it a compelling target for therapeutic intervention. MS6105 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of both LDHA and LDHB isoforms.[1][2][3][4] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the LDH protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This application note provides a comprehensive guide for utilizing this compound to investigate LDH-dependent pathways in cancer cells.

This compound: Mechanism of Action and Biological Activity

This compound efficiently degrades both LDHA and LDHB in a time- and concentration-dependent manner.[1][2] This degradation leads to a significant reduction in cancer cell proliferation.[5] The targeted degradation of LDH disrupts the cancer cells' ability to perform aerobic glycolysis (the Warburg effect), impacting cellular metabolism and downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity in pancreatic cancer cell lines.

Table 1: Degradation and Anti-proliferative Activity of this compound

ParameterCell LineValueReference
DC₅₀ (LDHA) PANC-138 nM[5]
DC₅₀ (LDHB) PANC-174 nM[5]
GI₅₀ PANC-116.1 µM[5]
GI₅₀ MiaPaca212.2 µM[5]

DC₅₀: Concentration for 50% maximal degradation. GI₅₀: Concentration for 50% growth inhibition.

Signaling Pathways and Experimental Workflows

The degradation of LDH by this compound has profound effects on cellular metabolism and signaling. Key pathways affected include glycolysis, the NAD⁺/NADH ratio, and the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and c-Myc. The following diagrams illustrate these relationships and the general workflow for investigating the effects of this compound.

This compound Mechanism of Action and Downstream Effects cluster_0 PROTAC-mediated Degradation cluster_1 Metabolic Consequences cluster_2 Downstream Signaling This compound This compound Ternary_Complex Ternary Complex (LDH-MS6105-VHL) This compound->Ternary_Complex Binds LDH LDHA / LDHB LDH->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation LDH Degradation Proteasome->Degradation Pyruvate Pyruvate Degradation->Pyruvate Inhibits conversion to Lactate Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Shunted to NAD_NADH NAD+ / NADH Ratio (Increased) Pyruvate->NAD_NADH Affects Glycolysis Glycolysis Glycolysis->Pyruvate HIF1a HIF-1α (Decreased Stability) NAD_NADH->HIF1a Regulates cMyc c-Myc (Activity Modulation) NAD_NADH->cMyc Influences Cell_Proliferation Cell Proliferation (Inhibited) HIF1a->Cell_Proliferation Impacts cMyc->Cell_Proliferation Impacts

Caption: this compound mechanism and downstream signaling.

Experimental Workflow for Investigating this compound Effects cluster_assays Experimental Assays Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment CETSA CETSA: Target Engagement Treatment->CETSA WesternBlot Western Blot: Protein Levels Treatment->WesternBlot LactateAssay Lactate Assay: Metabolic Output Treatment->LactateAssay Seahorse Seahorse XF: Metabolic Flux Treatment->Seahorse ViabilityAssay Cell Viability Assay: Proliferation Treatment->ViabilityAssay DataAnalysis Data Analysis and Interpretation CETSA->DataAnalysis WesternBlot->DataAnalysis LactateAssay->DataAnalysis Seahorse->DataAnalysis ViabilityAssay->DataAnalysis

References

Application Notes and Protocols for In Vivo Studies of MS6105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and dosage of MS6105, a potent and selective degrader of Lactate Dehydrogenase (LDH). The following protocols are based on preclinical pharmacokinetic studies and are intended to serve as a practical resource for researchers investigating the therapeutic potential of this compound in animal models.

Introduction to this compound

This compound is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades both the LDHA and LDHB subunits of Lactate Dehydrogenase.[1] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the LDH protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of LDH in vitro and in vivo, particularly in the context of cancer metabolism.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound from a study in Swiss Albino mice.[1]

ParameterValue
Compound This compound
Animal Model Male Swiss Albino Mice
Dosage 5 mg/kg
Administration Route Intraperitoneal (IP) Injection
Vehicle Formulation 5% v/v N-methyl-2-pyrrolidone (NMP), 45% v/v Propylene Glycol, 50% v/v Polyethylene Glycol 400 (PEG400)
Peak Plasma Concentration (Cmax) 1800 nM
Time to Peak Plasma Concentration (Tmax) 8 hours
Bioavailability Orally bioavailable with good exposure over 24 hours

Signaling Pathway of this compound

MS6105_Signaling_Pathway This compound Mechanism of Action This compound This compound Ternary_Complex Ternary Complex (LDH-MS6105-VHL) This compound->Ternary_Complex Binds to LDH Lactate Dehydrogenase (LDHA/LDHB) LDH->Ternary_Complex Binds to VHL VHL E3 Ligase VHL->Ternary_Complex Recruited to Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation LDH Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action of this compound leading to LDH degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • N-methyl-2-pyrrolidone (NMP)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing 5% v/v NMP, 45% v/v PG, and 50% v/v PEG400. For example, to prepare 1 mL of vehicle, mix 50 µL of NMP, 450 µL of PG, and 500 µL of PEG400.

  • This compound Dissolution: Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Solubilization: Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., 1 mg/mL).

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the tube for short intervals in a water bath to aid dissolution.

  • Storage: The freshly prepared dosing solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. Stability under these conditions should be empirically determined.

Protocol 2: In Vivo Administration of this compound in a Mouse Pharmacokinetic Study

This protocol outlines the procedure for a single-dose pharmacokinetic study of this compound in mice.

Materials:

  • Male Swiss Albino mice (or other appropriate strain)

  • Prepared this compound dosing solution (1 mg/mL)

  • Sterile 1 mL syringes with 27-gauge needles

  • Animal balance

  • Appropriate animal handling and restraint devices

  • Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Body Weight Measurement: On the day of the experiment, weigh each mouse accurately to determine the correct volume of the dosing solution to be administered.

  • Dose Calculation: Calculate the injection volume for each mouse to achieve a final dose of 5 mg/kg. For a 1 mg/mL solution, the injection volume in µL will be 5 times the body weight in grams (e.g., a 20 g mouse would receive 100 µL).

  • Intraperitoneal (IP) Administration:

    • Properly restrain the mouse.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of the this compound dosing solution.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method such as tail vein or submandibular bleeding.

  • Plasma Preparation: Immediately transfer the collected blood into EDTA-coated microcentrifuge tubes. Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the plasma.

  • Plasma Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis for this compound concentration.

  • Monitoring: Observe the animals for any signs of toxicity or adverse reactions throughout the study. The study on which this protocol is based reported that this compound was well-tolerated with no observed clinical signs of toxicity.[1]

Experimental Workflow

InVivo_Workflow In Vivo Pharmacokinetic Study Workflow for this compound cluster_prep Preparation cluster_animal Animal Handling & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis Prep_Vehicle Prepare Vehicle (5% NMP, 45% PG, 50% PEG400) Prep_Dose Prepare this compound Dosing Solution (1 mg/mL) Prep_Vehicle->Prep_Dose Acclimation Animal Acclimation Fasting Overnight Fasting Acclimation->Fasting Weighing Record Body Weight Fasting->Weighing Dose_Calc Calculate Injection Volume (5 mg/kg) Weighing->Dose_Calc IP_Injection Intraperitoneal Injection Dose_Calc->IP_Injection Blood_Collection Blood Collection (Multiple Time Points) IP_Injection->Blood_Collection Plasma_Separation Centrifugation for Plasma Blood_Collection->Plasma_Separation Plasma_Storage Store Plasma at -80°C Plasma_Separation->Plasma_Storage LCMS_Analysis LC-MS/MS Analysis of Plasma Samples Plasma_Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

References

Troubleshooting & Optimization

troubleshooting MS6105 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS6105. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with this compound, a potent and selective PROTAC degrader of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades LDHA and LDHB.[1][2][3] It is a heterobifunctional molecule that simultaneously binds to the target proteins (LDHA/LDHB) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of LDHA and LDHB, marking them for degradation by the proteasome.[1][2][3][4] This leads to a reduction in the total levels of these proteins in the cell.

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been shown to be effective in pancreatic cancer cell lines. Specifically, it induces degradation of LDHA and LDHB in PANC-1 cells and inhibits the proliferation of both PANC-1 and MiaPaca-2 cells.[1]

Q3: What are the reported DC50 and GI50 values for this compound?

A3: In PANC-1 cells, this compound induces LDHA and LDHB degradation with DC50 values of 38 nM and 74 nM, respectively. The GI50 values for cell proliferation inhibition are 16.1 µM in PANC-1 cells and 12.2 µM in MiaPaca-2 cells.[1]

Q4: How can I confirm that this compound is inducing degradation of LDHA/LDHB in my experiment?

A4: The most common method to confirm protein degradation is through Western blotting. By treating your cells with this compound and a vehicle control, you can compare the protein levels of LDHA and LDHB. A significant decrease in the protein bands corresponding to LDHA and LDHB in the this compound-treated samples would indicate successful degradation.

Q5: Is this compound available for clinical use?

A5: Based on available information, this compound appears to be a research tool for in vitro and in vivo studies and is not yet approved for clinical use.

Quantitative Data Summary

ParameterCell LineValueReference
DC50 (LDHA) PANC-138 nM[1]
DC50 (LDHB) PANC-174 nM[1]
GI50 PANC-116.1 µM[1]
GI50 MiaPaca-212.2 µM[1]

Experimental Protocols

Protocol 1: Western Blotting for LDHA/LDHB Degradation

This protocol outlines the steps to assess the degradation of LDHA and LDHB in cultured cells following treatment with this compound.

Materials:

  • Cells of interest (e.g., PANC-1)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against LDHA, LDHB, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24-48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading control overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[6]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the LDHA and LDHB signals to the loading control to determine the extent of degradation.

Protocol 2: Cell Viability (MTS) Assay

This protocol describes how to measure cell viability and proliferation in response to this compound treatment using an MTS assay.[7][8][9]

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only for background subtraction.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).[7][9]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[7][8][9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][9]

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the GI50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the ternary complex (LDH-MS6105-E3 ligase) in cells.

Materials:

  • Cells of interest

  • This compound and vehicle control

  • Co-IP lysis buffer

  • Antibody against the E3 ligase recruited by this compound (e.g., VHL or CRBN) or a tag on the protein.

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle for a short period (e.g., 2-4 hours). Lyse the cells with a gentle Co-IP lysis buffer to maintain protein-protein interactions.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with beads alone for 1 hour and then centrifuge to remove the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.

  • Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against LDHA, LDHB, and the E3 ligase. The presence of LDHA and LDHB in the E3 ligase immunoprecipitate from this compound-treated cells would confirm the formation of the ternary complex.

Troubleshooting Guides

Western Blotting
IssuePossible Cause(s)Suggested Solution(s)
No/Weak Signal for LDHA/LDHB - Insufficient protein loading- Inefficient protein transfer- Primary antibody concentration too low- Inactive secondary antibody or substrate- Target protein not expressed in the cell line- Increase the amount of protein loaded per lane.[10]- Verify transfer efficiency with Ponceau S staining.[10][11]- Optimize the primary antibody concentration (try a higher concentration or longer incubation).[12][13]- Use fresh secondary antibody and ECL substrate.[14]- Check literature or perform a positive control to confirm protein expression.[14]
High Background - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing- Membrane dried out- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[5][15]- Titrate down the antibody concentrations.[15][16]- Increase the number and/or duration of wash steps.[6][12][15]- Ensure the membrane remains wet throughout the procedure.[16]
Non-specific Bands - Primary antibody is not specific enough- Protein degradation- Too much protein loaded- Use a more specific antibody or try different antibody clones.- Add fresh protease inhibitors to the lysis buffer.[5]- Reduce the amount of protein loaded per lane.[12]
Cell Viability (MTS) Assay
IssuePossible Cause(s)Suggested Solution(s)
High Variability Between Replicates - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding. Calibrate pipettes.[17]- Avoid using the outer wells of the plate, or fill them with sterile media/PBS.[17]
High Background Signal - Contamination of media or reagents- Compound interference with MTS reagent- Use sterile technique and fresh reagents.[17]- Run a control with the compound in cell-free media to check for direct reaction with the MTS reagent.[17]
Inconsistent Results Across Experiments - Variation in cell passage number or health- Inconsistent incubation times- Use cells within a consistent passage number range and ensure they are in the exponential growth phase.[17]- Standardize all incubation times for cell treatment and reagent incubation.
Co-Immunoprecipitation
IssuePossible Cause(s)Suggested Solution(s)
No Co-elution of Target Protein (LDHA/LDHB) - Ternary complex is too transient or weak- Inappropriate lysis buffer disrupting the complex- Antibody not efficiently pulling down the E3 ligase- Optimize the this compound treatment time.[18]- Use a milder lysis buffer with lower detergent concentrations.[19]- Confirm the IP antibody's efficiency in a standard IP experiment.
High Background of Non-specific Proteins - Insufficient washing- Non-specific binding to beads or antibody- Increase the number of wash steps or the stringency of the wash buffer.[20][21]- Pre-clear the lysate with beads before adding the primary antibody.[21]

Visualizations

MS6105_Mechanism_of_Action cluster_System Cellular Environment cluster_Complex Ternary Complex Formation LDH LDH (LDHA/LDHB) Target Protein Proteasome Proteasome LDH->Proteasome Degradation Ternary_Complex LDH-MS6105-E3 Ligase LDH->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Ub Ubiquitin This compound This compound (PROTAC) This compound->Ternary_Complex Ternary_Complex->LDH Experimental_Workflow cluster_Analysis Downstream Analysis start Start: Seed Cells treatment Treat cells with this compound and Vehicle Control start->treatment incubation Incubate for Desired Time treatment->incubation western_blot Western Blot (LDH Degradation) incubation->western_blot cell_viability Cell Viability Assay (e.g., MTS) incubation->cell_viability co_ip Co-Immunoprecipitation (Ternary Complex) incubation->co_ip data_analysis Data Analysis and Interpretation western_blot->data_analysis cell_viability->data_analysis co_ip->data_analysis

References

Technical Support Center: Optimizing MS6105 Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing sandwich immunoassays for the quantification of MS6105. It provides troubleshooting advice and detailed protocols to identify and mitigate the high-dose hook effect, ensuring accurate and reliable experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the "hook effect" and why is it a concern when measuring this compound?

A1: The hook effect, also known as the prozone phenomenon, is an artifact in sandwich immunoassays that leads to falsely low or negative results at very high concentrations of the analyte (in this case, this compound).[1][2][3] This is a critical issue as it can cause a significant underestimation of this compound levels, potentially leading to incorrect data interpretation in research and drug development.

Q2: What causes the hook effect in a sandwich immunoassay for this compound?

A2: In a typical one-step sandwich immunoassay, the hook effect occurs when an excess of the this compound analyte saturates both the capture and detection antibodies simultaneously.[2][3] This prevents the formation of the essential "sandwich" complex (capture antibody - this compound - detection antibody), which is required for signal generation. Instead, the detection antibodies and this compound that are not bound to the capture antibodies are washed away, resulting in a lower signal despite the high concentration of this compound.[3]

Q3: How can I determine if my this compound assay is affected by the hook effect?

A3: A key indicator of the hook effect is obtaining a lower-than-expected signal for a sample that is known or suspected to have a high concentration of this compound. The most reliable method to confirm the hook effect is to test serial dilutions of the sample. If a diluted sample yields a higher signal than the undiluted or less-diluted sample, it is highly likely that the original sample concentration is in the hook effect range.[2][4]

Q4: My this compound standard curve is not linear and shows a downturn at high concentrations. Is this the hook effect?

A4: Yes, a bell-shaped or "hooked" standard curve, where the signal decreases at the highest concentrations, is a classic presentation of the high-dose hook effect.[2][3] This indicates that concentrations beyond the peak of the curve will be inaccurately measured.

Q5: Beyond sample dilution, are there other strategies to mitigate the hook effect for this compound?

A5: While sample dilution is the most common and practical solution, other strategies include:

  • Two-step assay protocol: This involves sequential incubation of the sample (this compound) with the capture antibody, followed by a wash step, and then incubation with the detection antibody.[2] This minimizes the competition for antibody binding by free analyte.

  • Optimizing antibody concentrations: Increasing the concentration of capture and/or detection antibodies can help to expand the dynamic range of the assay and shift the hook effect to higher analyte concentrations.[1][5]

Experimental Protocol: Optimizing this compound Concentration via Serial Dilution

This protocol outlines the steps to identify and circumvent the hook effect in your this compound sandwich immunoassay.

Objective: To determine the optimal dilution for samples containing high concentrations of this compound to ensure they fall within the linear, reportable range of the assay.

Materials:

  • This compound samples (high concentration suspected)

  • Assay-specific diluent buffer

  • Your standard this compound sandwich ELISA kit (or components)

  • Microplate reader

Methodology:

  • Prepare Serial Dilutions:

    • Create a series of dilutions for each high-concentration this compound sample. A broad range is recommended initially (e.g., 1:10, 1:100, 1:1000, 1:10,000).

    • For each sample, label tubes for each dilution factor.

    • Prepare the 1:10 dilution by adding 1 part sample to 9 parts assay diluent.

    • Subsequently, perform serial 1:10 dilutions by taking 1 part of the previous dilution and adding it to 9 parts of assay diluent.

  • Perform the Immunoassay:

    • Run your standard this compound sandwich immunoassay protocol.

    • Include the undiluted sample and all prepared dilutions in the assay, ensuring each is tested in triplicate for statistical significance.

    • Also, include the standard curve for this compound to determine the assay's linear range.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

    • Calculate the mean signal for each dilution.

    • Plot the signal versus the dilution factor.

    • Identify the dilution that yields the highest signal. This indicates the beginning of the hook effect in the less diluted samples.

    • Calculate the back-calculated concentration of this compound for each dilution using the linear portion of your standard curve.

    • The optimal dilution is the one that, after correcting for the dilution factor, provides a consistent and plausible high concentration of this compound that falls within the assay's dynamic range.

Data Presentation

Table 1: Example Serial Dilution Results for a High-Concentration this compound Sample

Dilution FactorMean Signal (OD)Calculated Concentration (ng/mL)Back-Calculated Concentration (ng/mL)In Hook Effect Range?
Undiluted (1:1)0.85120120Yes
1:101.952802800No
1:1001.5021021000No
1:10000.456060000No
1:100000.0810100000No

Note: The optimal dilution would be chosen from the range where the back-calculated concentration is consistent and highest (e.g., 1:1000 or 1:10000 in this hypothetical example).

Visualizing the Hook Effect and Mitigation Strategy

HookEffectMechanism cluster_0 Optimal Analyte Concentration cluster_1 High Analyte Concentration (Hook Effect) Capture Ab_1 Capture Antibody Analyte_1 This compound Capture Ab_1->Analyte_1 binds Detection Ab_1 Detection Antibody Analyte_1->Detection Ab_1 binds Sandwich Complex Signal Generation Detection Ab_1->Sandwich Complex Capture Ab_2 Capture Antibody Analyte_2_sat_cap Excess this compound Capture Ab_2->Analyte_2_sat_cap saturates No Sandwich Reduced Signal Detection Ab_2 Detection Antibody Analyte_2_sat_det Excess this compound Detection Ab_2->Analyte_2_sat_det saturates

Caption: Mechanism of the sandwich immunoassay and the hook effect.

HookEffectWorkflow start High this compound Concentration Suspected dilution Prepare Serial Dilutions (e.g., 1:10, 1:100, 1:1000) start->dilution assay Run Immunoassay with Undiluted and Diluted Samples dilution->assay read Measure Signal (e.g., Absorbance) assay->read decision Signal of Diluted Sample > Signal of Undiluted Sample? read->decision hook_confirmed Hook Effect Confirmed. Select Optimal Dilution. decision->hook_confirmed Yes no_hook No Hook Effect Observed. Use Undiluted or Low Dilution. decision->no_hook No end Accurate this compound Quantification hook_confirmed->end no_hook->end

References

Technical Support Center: Addressing MS6105 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with MS6105 in aqueous buffers.

Troubleshooting Guide: Common Solubility Issues

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

Possible Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. The addition of an aqueous buffer to a concentrated DMSO stock solution can cause the compound to precipitate out of solution.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on the biological system.[1] However, a slightly higher concentration may be necessary to maintain solubility. It is crucial to have a vehicle control with the same final DMSO concentration.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the this compound stock solution in your aqueous buffer. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Use of Co-solvents: Consider the use of a co-solvent in your final buffer system.[2][3] Pluronic F-68 (a non-ionic surfactant) or polyethylene (B3416737) glycol (PEG) can help to increase the solubility of hydrophobic compounds. It is essential to test the compatibility of any co-solvent with your specific assay.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility.[4] The chemical structure of this compound contains carboxylic acid and amine functionalities, suggesting its solubility may be pH-dependent. Experiment with a range of pH values to find the optimal condition, ensuring the chosen pH is compatible with your experimental system.

Issue 2: Inconsistent assay results or lower than expected potency.

Possible Cause: Poor solubility can lead to an overestimation of the actual concentration of this compound in solution, resulting in inaccurate and variable biological data.[5]

Troubleshooting Steps:

  • Visual Inspection: Before use, visually inspect your prepared this compound solutions for any signs of precipitation. Centrifuge the solution and check for a pellet.

  • Solubility Assessment: If you continue to face issues, it may be necessary to experimentally determine the kinetic solubility of this compound in your specific assay buffer.[6]

  • Sonication: Gentle sonication of the solution after dilution may help to redissolve small, invisible precipitates. However, be cautious as excessive sonication can degrade the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).

Q2: What is the known solubility of this compound?

A2: The solubility of this compound in DMSO is 122.86 mg/mL, which corresponds to a concentration of 100 mM. Its solubility in aqueous buffers is expected to be significantly lower.

Q3: Can I use other organic solvents to dissolve this compound?

A3: While other organic solvents like ethanol (B145695) or dimethylformamide (DMF) might be used, DMSO is the most commonly reported solvent for similar small molecule inhibitors.[7] If you choose to use an alternative solvent, it is critical to determine its compatibility with your assay and to include appropriate vehicle controls.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions should be stored at -20°C. To avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: What are some general strategies to improve the solubility of hydrophobic compounds like this compound?

A5: Several techniques can be employed to enhance the solubility of hydrophobic drugs.[2][3][8] These include:

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.[3][8]

  • Use of Surfactants: Incorporating surfactants such as Tween-80 or Pluronic F-68 can help to form micelles that encapsulate the hydrophobic compound.[3]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, thereby improving its dissolution rate.[2][8]

Quantitative Data Summary

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO122.86100

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 1228.6 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh out 1.2286 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into single-use volumes and store at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Desired aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile microcentrifuge tubes

  • Procedure (Serial Dilution):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of the aqueous buffer to get a 100 µM solution. Mix thoroughly by gentle vortexing or pipetting.

    • Prepare the final 10 µM working solution by adding 10 µL of the 100 µM intermediate dilution to 90 µL of the aqueous buffer.

    • Mix thoroughly and visually inspect for any precipitation before use.

    • Important: The final concentration of DMSO in this working solution is 0.1%. Ensure your vehicle control contains the same final concentration of DMSO.

Visualizations

MS6105_Action_Pathway cluster_cell Cell This compound This compound Ternary_Complex Ternary Complex (this compound-LDH-VHL) This compound->Ternary_Complex Binds LDH LDHA/LDHB (Target Protein) LDH->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_LDH Ubiquitinated LDH Ternary_Complex->Ub_LDH Recruits Ubiquitin Ubiquitin Ubiquitin->Ub_LDH Polyubiquitination Proteasome Proteasome Ub_LDH->Proteasome Degradation Degradation of LDH Proteasome->Degradation

Caption: Mechanism of action for this compound as a PROTAC, leading to LDH degradation.

Troubleshooting_Workflow Start Start: This compound Solubility Issue Check_DMSO Is final DMSO concentration <0.5%? Start->Check_DMSO Increase_DMSO Cautiously increase DMSO (with vehicle control) Check_DMSO->Increase_DMSO No Serial_Dilution Use serial dilutions? Check_DMSO->Serial_Dilution Yes Increase_DMSO->Serial_Dilution Perform_Serial_Dilution Perform serial dilution Serial_Dilution->Perform_Serial_Dilution No Use_Cosolvent Consider co-solvents (e.g., Pluronic F-68, PEG) Serial_Dilution->Use_Cosolvent Yes Perform_Serial_Dilution->Use_Cosolvent Add_Cosolvent Add compatible co-solvent Use_Cosolvent->Add_Cosolvent No Adjust_pH Adjust buffer pH? Use_Cosolvent->Adjust_pH Yes Add_Cosolvent->Adjust_pH Optimize_pH Optimize buffer pH Adjust_pH->Optimize_pH No End Solubility Improved Adjust_pH->End Yes Optimize_pH->End

Caption: Troubleshooting workflow for addressing this compound solubility issues.

References

assessing potential off-target effects of MS6105

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the potential off-target effects of MS6105, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Lactate Dehydrogenase (LDH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a PROTAC designed to induce the degradation of its target proteins.[1] It functions by forming a ternary complex between the target protein (LDHA or LDHB), and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This process is dependent on the ubiquitin-proteasome system (UPS).[2][4]

cluster_0 This compound-Induced Protein Degradation This compound This compound Ternary Ternary Complex (LDH-MS6105-VHL) This compound->Ternary Binds LDH LDHA / LDHB (Target Protein) LDH->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2 Ub Ubiquitin (Ub) Ub->PolyUb Adds Ub Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degradation Degraded LDH Proteasome->Degradation Results in

Caption: Mechanism of Action for this compound PROTAC. (Max Width: 760px)

Q2: What are the confirmed on-targets of this compound?

A2: The primary, intended targets of this compound are the two main subunits of Lactate Dehydrogenase: LDHA and LDHB.[2][4] An unbiased global proteomic study confirmed that this compound significantly degrades both LDHA and LDHB.[2][5]

Q3: How were the selectivity and off-target effects of this compound initially evaluated?

A3: The selectivity of this compound was evaluated using an unbiased global proteomic study (mass spectrometry).[2][3] This method allows for the quantification of thousands of proteins in cells following treatment with the compound, revealing which proteins are significantly downregulated (potential off-targets) besides the intended targets, LDHA and LDHB.[2]

Q4: I am observing an unexpected phenotype in my experiments. Could this be due to an off-target effect of this compound?

A4: While this compound was designed for specificity, unexpected phenotypes could potentially arise from off-target effects. This may involve the degradation of proteins other than LDHA and LDHB. It is also important to consider that the observed phenotype could be a downstream consequence of LDHA/B degradation rather than a direct off-target effect. To investigate, we recommend validating potential off-targets identified in proteomic screens or using the negative control compounds, MS6105N1 (compound 33) and MS6105N2 (compound 34), which do not degrade LDH, to see if the phenotype persists.[2][3]

Q5: What are the appropriate negative controls for an this compound experiment?

A5: Two negative control compounds have been developed for this compound: compound 33 (MS6105N1) and compound 34 (MS6105N2).[2][3] These compounds are structurally related to this compound but are designed to be inactive; they do not degrade LDH and can be used to confirm that the observed biological effects are due to the degradation of the target proteins and not some other, non-specific activity of the molecule.[3]

Troubleshooting Guide

Problem / ObservationPossible CauseRecommended Action
High cell toxicity at concentrations that induce LDH degradation. 1. Potent on-target effect in the specific cell line. 2. Off-target protein degradation.1. Perform a dose-response curve and correlate LDH degradation levels (via Western Blot) with the onset of toxicity. 2. Run a global proteomics experiment to identify other degraded proteins. 3. Use the negative controls (MS6105N1, MS6105N2) to see if toxicity is independent of LDH degradation.[2][3]
Observed phenotype does not match known functions of LDH. 1. Novel downstream effect of LDH degradation in your model. 2. Off-target effect.1. Review literature for LDH's role in the specific cellular context. 2. Perform a rescue experiment by re-introducing catalytically active or inactive LDH. 3. Validate potential off-targets using targeted proteomics or Western Blot.
Inconsistent results across different cell lines. 1. Cell line-specific expression levels of VHL E3 ligase. 2. Different expression profiles of potential off-target proteins.1. Quantify VHL expression in the cell lines being used. 2. Test this compound in multiple cell lines to determine if the effects are cell-type specific.[6] 3. Perform cell line-specific proteomic analysis to identify unique off-targets.

Quantitative Data Summary

The following table summarizes the degradation and growth inhibition potency of this compound in pancreatic cancer cell lines as reported in the literature.

Cell LineParameterValueReference
PANC1DC₅₀ (LDHA) 38 nM[1][3]
PANC1DC₅₀ (LDHB) 74 nM[1]
PANC1Dₘₐₓ (LDHA) 93 ± 2.6%[3]
PANC1GI₅₀ 16.1 µM[1][3]
MiaPaca2GI₅₀ 12.2 µM[1]
  • DC₅₀ : Half-maximal degradation concentration.

  • Dₘₐₓ : Maximum degradation percentage.

  • GI₅₀ : Half-maximal growth inhibition concentration.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying on- and off-target protein degradation induced by this compound using quantitative mass spectrometry.

cluster_workflow Workflow: Proteomic Off-Target Screening A 1. Cell Culture Plate cells and allow to adhere. B 2. Compound Treatment Treat cells with this compound (e.g., 100 nM) and Vehicle (DMSO) for 24h. A->B C 3. Cell Lysis & Protein Extraction Harvest cells, lyse, and quantify total protein concentration. B->C D 4. Protein Digestion Digest proteins into peptides (e.g., using trypsin). C->D E 5. Peptide Labeling (e.g., TMT) Label peptides from this compound and DMSO groups with isobaric tags. D->E F 6. LC-MS/MS Analysis Separate and analyze peptides by liquid chromatography-tandem mass spectrometry. E->F G 7. Data Analysis Identify and quantify proteins. Calculate fold-change and p-value for this compound vs. DMSO. F->G H 8. Hit Identification Identify significantly downregulated proteins (potential off-targets). G->H

Caption: Experimental workflow for off-target identification. (Max Width: 760px)

Methodology:

  • Cell Treatment: Culture cells (e.g., PANC1) to ~80% confluency. Treat cells with a specified concentration of this compound (e.g., 100 nM) and a vehicle control (DMSO) for a set duration (e.g., 24 hours).

  • Lysis and Digestion: Harvest and lyse the cells. Quantify the protein concentration, and digest the proteins into peptides using an enzyme like trypsin.

  • Quantitative Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For quantification, methods like Tandem Mass Tag (TMT) labeling or label-free quantification can be used.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Determine the relative abundance of each protein in the this compound-treated sample compared to the vehicle control. Proteins that are significantly downregulated are considered potential degradation targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the binding of a compound to its target in a cellular environment.[7] Ligand binding typically stabilizes a protein, increasing its melting temperature.[8] This can be used to confirm direct engagement with intended targets and to identify potential off-target binding.[7][9]

Methodology:

  • Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures to induce protein denaturation.[7][10]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of a specific protein (e.g., LDHA or a potential off-target) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[9][11]

  • Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.

cluster_logic Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed with this compound Q1 Does the phenotype persist with negative controls (MS6105N1/N2)? Start->Q1 A1_Yes Likely independent of LDH degradation. Consider compound-specific, off-target effects. Q1->A1_Yes Yes A1_No Phenotype is dependent on degrader activity. Q1->A1_No No Q2 Is the phenotype consistent with known LDH biology? A1_No->Q2 A2_Yes Likely an on-target effect, possibly in a novel context. Investigate downstream pathways. Q2->A2_Yes Yes A2_No Potential off-target effect. Q2->A2_No No Action Perform global proteomics to identify other degraded proteins. Validate hits via Western Blot/CETSA. A2_No->Action

Caption: Logic diagram for troubleshooting off-target effects. (Max Width: 760px)

References

long-term stability and storage of MS6105

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and handling of MS6105, a potent and selective Lactate Dehydrogenase (LDH) PROTAC® degrader. This resource includes frequently asked questions (FAQs) and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB). It functions by forming a ternary complex between the target LDH protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of LDH by the proteasome.[1] This targeted degradation approach allows for the investigation of the cellular consequences of LDH depletion.

2. How should I store this compound?

Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid compound and solutions are summarized below.

Table 1: Recommended Storage Conditions for this compound

FormatStorage TemperatureDurationNotes
Solid Powder -20°CUp to 12 monthsProtect from moisture.
4°CUp to 6 monthsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
-20°CUp to 1 monthProtect from light.[1]

3. How do I prepare a stock solution of this compound?

This compound is soluble in DMSO.[2] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in anhydrous DMSO. It is recommended to warm the solution gently and vortex to ensure complete dissolution. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

4. What is the long-term stability of this compound?

While specific long-term stability studies for this compound are not publicly available, based on general guidelines for PROTAC molecules and supplier recommendations, the solid form is stable for at least one year when stored at -20°C. DMSO stock solutions are stable for up to six months at -80°C.[1] For optimal results, it is always recommended to use freshly prepared solutions or solutions that have been stored correctly for a limited time.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: No or weak degradation of LDH is observed.

Diagram 1: Troubleshooting Workflow for Lack of LDH Degradation

G Troubleshooting Lack of LDH Degradation A No/Weak LDH Degradation B Check Compound Integrity - Proper storage? - Freshly prepared? A->B B->A No (Re-evaluate compound) C Optimize Experimental Conditions - Dose-response curve (Hook effect?) - Time course (4-24h) B->C Yes D Verify Cell System - E3 ligase expression (VHL) - LDH expression C->D G Problem Solved C->G Resolved E Confirm Proteasome Activity - Use proteasome inhibitor (e.g., MG132) - Expect rescue of degradation D->E D->G Resolved F Review Western Blot Protocol - Antibody specificity/concentration - Transfer efficiency E->F E->G Resolved F->G Resolved

Caption: A stepwise guide to troubleshooting the absence of LDH degradation.

Potential Causes and Solutions:

  • Compound Integrity:

    • Solution: Ensure that this compound has been stored correctly as a solid at -20°C and as a DMSO stock at -80°C. Prepare fresh dilutions for each experiment.

  • Suboptimal Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to a decrease in degradation efficiency.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is observed (DC50).[3][4]

  • Incorrect Timepoint: The kinetics of degradation can vary between cell lines.

    • Solution: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for observing maximal LDH degradation.[5]

  • Low E3 Ligase Expression: this compound utilizes the von Hippel-Lindau (VHL) E3 ligase. If the cell line used has low endogenous VHL expression, degradation will be inefficient.

    • Solution: Confirm VHL expression in your cell line of choice via Western Blot or qPCR. If VHL levels are low, consider using a different cell line with higher VHL expression.

  • Inefficient Proteasome Activity: The degradation of ubiquitinated proteins is dependent on a functional proteasome.

    • Solution: Include a positive control by co-treating cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of LDH degradation in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.[3]

  • Western Blotting Issues:

    • Solution: Ensure the primary antibody against LDH is validated for Western Blotting and used at the recommended dilution. Check for efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S.

Issue 2: High background or non-specific bands in Western Blot.

Diagram 2: Optimizing Western Blot Signal-to-Noise Ratio

G Optimizing Western Blot Signal-to-Noise A High Background/ Non-specific Bands B Blocking Step - Increase blocking time - Change blocking agent (e.g., BSA vs. milk) A->B C Antibody Concentration - Titrate primary antibody - Titrate secondary antibody B->C D Washing Steps - Increase number/duration of washes - Add Tween-20 to wash buffer C->D E Clean Blot D->E

Caption: Key steps to optimize for a clean Western blot signal.

Potential Causes and Solutions:

  • Insufficient Blocking:

    • Solution: Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST).

  • Antibody Concentration Too High:

    • Solution: Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong specific signal with low background.

  • Inadequate Washing:

    • Solution: Increase the number and duration of washes after primary and secondary antibody incubations. Ensure that a detergent like Tween-20 is included in the wash buffer (TBST).

Issue 3: Inconsistent results in cell viability/cytotoxicity assays.

G A Inconsistent Viability Data B Optimize Cell Seeding Density - Ensure exponential growth phase - Avoid over-confluence A->B C Control for Solvent Effects - Include a vehicle control (DMSO) - Ensure final DMSO concentration is consistent and low (<0.5%) B->C D Standardize Assay Protocol - Consistent incubation times - Proper mixing of reagents C->D E Reliable Data D->E

References

how to mitigate variability in MS6105 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MS6105 Experiments

Welcome to the technical support center for this compound. This guide is designed to help you mitigate variability in your experiments and troubleshoot common issues. This compound is a novel inhibitor of the Tyrosine Kinase "TK1," a key component of the MAPK signaling pathway. Consistent and reproducible data is crucial for understanding its mechanism of action and potential therapeutic effects.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in the IC50 values for this compound in my cell viability assays?

A1: Variability in IC50 values is a common issue that can stem from several sources. Key factors include:

  • Cell Health and Passage Number: Cells with high passage numbers can exhibit altered growth rates and drug sensitivity. It is recommended to use cells within a consistent and low passage range (e.g., passages 5-15) for all experiments.

  • Inconsistent Seeding Density: Uneven cell seeding can lead to significant differences in cell number at the time of treatment, directly impacting the final readout. Ensure you have a homogenous single-cell suspension before plating.

  • Reagent Preparation and Storage: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock. Aliquot this stock to avoid repeated freeze-thaw cycles, which can degrade the compound. Always prepare fresh dilutions for each experiment from a stock aliquot.

  • Assay Incubation Times: The duration of drug exposure and the timing of the viability reagent addition must be kept consistent across all plates and experiments.

Q2: My Western blot results for p-ERK, a downstream target of the TK1 pathway, are not reproducible after this compound treatment. What should I check?

A2: Inconsistent Western blot data often points to technical variability in the workflow. Consider the following:

  • Lysis Buffer and Protein Extraction: Ensure you are using a lysis buffer containing fresh protease and phosphatase inhibitors. Inconsistent lysis can lead to variable protein degradation or dephosphorylation.

  • Total Protein Quantification: Accurate quantification of total protein is critical for equal loading. Perform a Bradford or BCA assay and ensure the loaded amounts are within the linear range of your detection method.

  • Antibody Quality and Dilution: Use a validated antibody for p-ERK and its total-ERK control. Prepare fresh antibody dilutions for each experiment, as repeated use of diluted antibodies can reduce their efficacy.

  • Transfer Efficiency: Verify that your protein transfer from the gel to the membrane is consistent. You can use a Ponceau S stain on the membrane after transfer to visualize total protein and check for evenness.

Q3: How should I prepare and store this compound to ensure its stability and activity?

A3: Proper handling of this compound is critical for reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.

  • Storage: Store the aliquots at -80°C and protect them from light.

  • Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in your cell culture medium. Do not store or reuse aqueous dilutions.

Troubleshooting Guides

Guide 1: Cell-Based Assay Variability

This guide provides a structured approach to troubleshooting common issues in cell-based assays, such as proliferation or viability assays.

Symptom Potential Cause Recommended Action
High Well-to-Well Variability (within the same plate) Inconsistent cell seeding; Edge effects on the plate; Pipetting errors.1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use a calibrated multichannel pipette and practice consistent technique.
High Plate-to-Plate Variability (between experiments) Differences in cell passage number or health; Variation in reagent preparation; Fluctuation in incubator conditions (CO2, temp).1. Implement a strict cell passage protocol. 2. Prepare a large batch of medium and supplements to use across a set of experiments. 3. Regularly calibrate and monitor your incubators.
Unexpected Dose-Response Curve Shape Compound precipitation at high concentrations; Incorrect serial dilutions; Cell death due to solvent toxicity.1. Visually inspect the highest concentrations of this compound in media for any precipitate. 2. Prepare fresh serial dilutions for every experiment. 3. Ensure the final DMSO concentration is consistent across all wells (including vehicle control) and is non-toxic (typically ≤ 0.5%).
Guide 2: Quantitative PCR (qPCR) Inconsistency

This guide addresses common problems encountered when measuring changes in gene expression downstream of the TK1 pathway.

Symptom Potential Cause Recommended Action
High Cq Value Variation Between Replicates Pipetting errors during template or primer addition; Poor RNA quality.1. Use calibrated pipettes and mix all reactions thoroughly. 2. Assess RNA integrity using a Bioanalyzer or similar method (RIN > 8 is recommended).
Low Amplification Efficiency Suboptimal primer design; Presence of PCR inhibitors.1. Design primers using software like Primer-BLAST and validate their efficiency with a standard curve. 2. Ensure your RNA isolation method effectively removes potential inhibitors.
Inconsistent Fold-Change Results Between Experiments Unstable reference (housekeeping) genes; Biological variability.1. Validate multiple reference genes for your specific cell model and experimental conditions. 2. Increase the number of biological replicates to improve statistical power.

Key Experimental Protocols

Protocol: Determining the IC50 of this compound using a Luminescent Cell Viability Assay

This protocol outlines a standard method for assessing the effect of this compound on cell viability.

1. Cell Plating: a. Culture cells to approximately 80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL in pre-warmed complete culture medium. d. Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well, clear-bottom, white-walled plate. e. Incubate the plate for 24 hours at 37°C and 5% CO2.

2. Compound Preparation and Treatment: a. Thaw a 10 mM stock aliquot of this compound. b. Perform a serial dilution series in complete culture medium to create 2X working concentrations of the compound. c. Carefully remove the medium from the cells and add 100 µL of the appropriate 2X working concentration to each well. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only). d. Incubate the plate for 48 hours at 37°C and 5% CO2.

3. Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the luminescent cell viability reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes, protected from light. f. Read the luminescence using a plate reader.

4. Data Analysis: a. Subtract the background luminescence (from no-cell control wells). b. Normalize the data by setting the vehicle control as 100% viability. c. Plot the normalized viability against the log of the this compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Mandatory Visualizations

This compound Signaling Pathway

MS6105_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TK1 TK1 Receptor->TK1 Activates MEK MEK TK1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates This compound This compound This compound->TK1 Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Caption: The inhibitory action of this compound on the TK1 signaling pathway.

Troubleshooting Workflow: Inconsistent Western Blots

WB_Troubleshooting_Workflow Start Inconsistent Western Blot Results CheckLoading Equal Loading? (Check Ponceau S / Total Protein) Start->CheckLoading QuantifyProtein Re-quantify protein lysates (BCA/Bradford). Ensure equal volume & concentration. CheckLoading->QuantifyProtein No CheckTransfer Efficient Transfer? (Check gel post-transfer) CheckLoading->CheckTransfer Yes QuantifyProtein->CheckLoading OptimizeTransfer Optimize transfer time/voltage. Check buffer composition. CheckTransfer->OptimizeTransfer No CheckAntibody Antibody Performance? (Check datasheet, new aliquot) CheckTransfer->CheckAntibody Yes OptimizeTransfer->CheckTransfer OptimizeAb Optimize antibody concentration & incubation time. Test a new validated antibody. CheckAntibody->OptimizeAb No CheckLysis Consistent Lysis? (Fresh inhibitors used?) CheckAntibody->CheckLysis Yes OptimizeAb->CheckAntibody ImproveLysis Always use fresh protease/phosphatase inhibitors. Ensure complete cell lysis on ice. CheckLysis->ImproveLysis No Result Consistent Results CheckLysis->Result Yes ImproveLysis->CheckLysis

Caption: A logical workflow for troubleshooting inconsistent Western blot results.

Technical Support Center: Troubleshooting Inconsistent MS6105 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving inconsistencies in experiments involving MS6105, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Lactate Dehydrogenase (LDH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional molecule known as a PROTAC. It is designed to specifically target and induce the degradation of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), which are key enzymes in cancer cell metabolism.[1][2] this compound works by hijacking the cell's natural ubiquitin-proteasome system.[3] It simultaneously binds to an E3 ubiquitin ligase (specifically Von Hippel-Lindau or VHL) and the target LDH protein, forming a ternary complex.[2][4] This proximity facilitates the tagging of LDH with ubiquitin molecules, marking it for destruction by the proteasome.[3][5]

Q2: What are the target cell lines for this compound and what is its expected potency?

This compound has been shown to be effective in pancreatic cancer cell lines.[2] Specifically, in PANC1 cells, it induces degradation of LDHA and LDHB with DC₅₀ values of 38 nM and 74 nM, respectively.[1] It also inhibits the proliferation of PANC1 and MiaPaca2 cells with GI₅₀ values of 16.1 µM and 12.2 µM, respectively.[1]

Q3: What are the most common reasons for observing inconsistent activity with this compound?

Inconsistent activity with PROTACs like this compound can stem from several factors, broadly categorized as issues with the compound itself, cell culture conditions, or the experimental procedures. These can include poor compound solubility, incorrect concentration, suboptimal incubation times, variable cell health or passage number, and issues with the assays used to measure its effects.

Troubleshooting Guide

This guide is designed to help you systematically identify and resolve common issues that lead to inconsistent this compound activity.

Issue 1: No or weak degradation of LDH is observed.

  • Potential Cause: Suboptimal this compound concentration.

    • Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for LDH degradation in your specific cell line. Be aware of the "hook effect," where excessively high concentrations can lead to the formation of non-productive binary complexes and reduced degradation.

  • Potential Cause: Incorrect incubation time.

    • Troubleshooting Tip: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal LDH degradation. The rate of degradation can vary between cell lines.

  • Potential Cause: Low expression of VHL E3 ligase or LDH in the cell line.

    • Troubleshooting Tip: Confirm the expression levels of both VHL and LDH (LDHA and LDHB) in your cell line using Western blot or qPCR. PROTAC activity is dependent on the abundance of both the target protein and the recruited E3 ligase.[6]

  • Potential Cause: Inactive ubiquitin-proteasome system (UPS).

    • Troubleshooting Tip: To confirm that the UPS is functional in your experimental setup, include a positive control, such as treating cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. The proteasome inhibitor should block the degradation of LDH.

  • Potential Cause: Issues with Western blot procedure.

    • Troubleshooting Tip: If you are using Western blot to assess LDH levels, troubleshoot the blotting procedure for potential issues like poor protein transfer, inactive antibodies, or insufficient antigen loading.[7][8][9][10]

Issue 2: High variability in cell viability (GI₅₀) results.

  • Potential Cause: Inconsistent cell seeding density.

    • Troubleshooting Tip: Ensure a homogenous cell suspension before seeding and use a consistent cell number for each well. Cell density can significantly affect the response to a compound.

  • Potential Cause: "Edge effects" in microplates.

    • Troubleshooting Tip: To minimize evaporation from the outer wells of a microplate, which can concentrate the compound and affect cell growth, fill the peripheral wells with sterile media or PBS without cells.

  • Potential Cause: Inconsistent incubation time with this compound.

    • Troubleshooting Tip: Use a multichannel pipette for adding this compound to the wells to minimize timing differences between them.

  • Potential Cause: Cell health and passage number.

    • Troubleshooting Tip: Use cells that are in the logarithmic growth phase and maintain a consistent and low passage number for your experiments. High passage numbers can lead to phenotypic and genotypic changes in cell lines.

Issue 3: this compound appears to be inactive or has very low potency.

  • Potential Cause: Poor solubility or stability of this compound.

    • Troubleshooting Tip: this compound is a relatively large molecule and may have solubility issues. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Avoid repeated freeze-thaw cycles of the stock solution.

  • Potential Cause: Ternary complex formation is not occurring.

    • Troubleshooting Tip: The formation of the LDH-MS6105-VHL ternary complex is essential for its activity. You can verify this by performing a co-immunoprecipitation (Co-IP) experiment to pull down one component of the complex and blot for the other two.[11]

Quantitative Data Summary

CompoundTargetCell LineAssay TypePotencyReference
This compoundLDHA DegradationPANC1DC₅₀38 nM[1]
This compoundLDHB DegradationPANC1DC₅₀74 nM[1]
This compoundCell ProliferationPANC1GI₅₀16.1 µM[1]
This compoundCell ProliferationMiaPaca2GI₅₀12.2 µM[1]

Experimental Protocols

Detailed Experimental Workflow for Evaluating this compound Activity

This workflow outlines the key steps for assessing the efficacy of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock treat_cells Treat with this compound (Dose-Response & Time-Course) prep_compound->treat_cells prep_cells Cell Culture (PANC1 or MiaPaca2) seed_cells Seed Cells in Plates prep_cells->seed_cells seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) treat_cells->viability_assay western_blot Western Blot for LDH Degradation treat_cells->western_blot ubiquitination_assay Ubiquitination Assay (Co-IP) treat_cells->ubiquitination_assay calc_gi50 Calculate GI₅₀ viability_assay->calc_gi50 quantify_ldh Quantify LDH Levels (DC₅₀ & Dmax) western_blot->quantify_ldh confirm_moa Confirm Mechanism of Action ubiquitination_assay->confirm_moa G This compound This compound LDH LDH (Target Protein) This compound->LDH binds VHL VHL (E3 Ligase) This compound->VHL recruits TernaryComplex LDH-MS6105-VHL Ternary Complex LDH->TernaryComplex VHL->TernaryComplex Ub_LDH Ubiquitinated LDH TernaryComplex->Ub_LDH facilitates ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_LDH->Proteasome targeted for degradation Degradation Degradation Products Proteasome->Degradation G start Inconsistent this compound Activity check_compound Check this compound Stock (Solubility, Storage) start->check_compound check_cells Review Cell Culture (Passage, Health, Density) start->check_cells check_protocol Examine Experimental Protocol (Concentration, Time) start->check_protocol no_degradation No/Weak LDH Degradation? check_protocol->no_degradation variable_viability High Viability Variability? check_protocol->variable_viability no_degradation->variable_viability No check_western Troubleshoot Western Blot no_degradation->check_western Yes check_e3_target Check VHL/LDH Expression no_degradation->check_e3_target Yes run_coip Perform Co-IP for Ternary Complex no_degradation->run_coip Yes optimize_seeding Optimize Cell Seeding variable_viability->optimize_seeding Yes control_edge_effects Control for Edge Effects variable_viability->control_edge_effects Yes solution_found Problem Resolved variable_viability->solution_found No check_western->solution_found check_e3_target->solution_found run_coip->solution_found optimize_seeding->solution_found control_edge_effects->solution_found

References

Technical Support Center: Troubleshooting Poor Cell Permeability of MS6105

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential cell permeability challenges associated with the lactate (B86563) dehydrogenase (LDH) PROTAC degrader, MS6105. The information is presented in a question-and-answer format to directly address common issues that may be encountered during in vitro experiments. While this compound has been reported to be effective in various cell lines, this guide is intended to assist users who may be experiencing lower-than-expected efficacy in their specific experimental setup, for which poor cell permeability may be a contributing factor.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to degrade specific proteins within the cell.[1][4] It functions by simultaneously binding to both lactate dehydrogenase (LDHA and LDHB) and an E3 ubiquitin ligase (specifically von Hippel-Lindau, VHL).[1] This proximity induces the ubiquitination of LDHA and LDHB, marking them for degradation by the proteasome.[1][2] This targeted degradation of LDH has been shown to inhibit the proliferation of pancreatic cancer cells.[1][4]

Q2: I am observing lower than expected activity of this compound in my cell-based assay. Could this be a permeability issue?

A2: Yes, low apparent activity in a cell-based assay can be a consequence of poor cell permeability, which is a known challenge for some PROTACs due to their larger molecular size.[5][6] If this compound cannot efficiently enter the cells, it cannot reach its intracellular targets (LDH and VHL E3 ligase) to form the necessary ternary complex for protein degradation. However, other factors could also be at play, such as low expression of the VHL E3 ligase in your cell line, issues with the ubiquitin-proteasome system, or rapid efflux of the compound out of the cell.[5]

Q3: How can I determine if poor cell permeability is the cause of the low efficacy of this compound in my experiments?

A3: A systematic approach is recommended. First, confirm that the lack of activity is not due to other common issues with PROTACs, such as the "hook effect" (using a concentration that is too high).[5] Next, you can perform direct assays to assess the permeability of this compound. The Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an initial indication of passive diffusion, while the Caco-2 cell permeability assay offers a more comprehensive assessment that includes active transport and efflux.[7][8][9][10]

Q4: What are some general strategies to improve the intracellular concentration of this compound?

A4: If poor permeability is confirmed, several strategies can be explored. Optimizing the assay conditions, such as increasing the incubation time or using a different formulation of the compound (if available), may help. For compounds with very low permeability, chemical modification to create a more lipophilic prodrug is a strategy used in drug development, though this is not a straightforward solution for an existing compound.[11] Another approach is the use of permeation enhancers, although these must be used with caution as they can affect cell health.

Troubleshooting Guides

This section provides a step-by-step guide for troubleshooting experiments where this compound is showing suboptimal activity.

Issue: Low or no degradation of LDH protein observed after treatment with this compound.

  • Possible Cause 1: Suboptimal Compound Concentration (Hook Effect)

    • Troubleshooting Steps: High concentrations of PROTACs can sometimes lead to the formation of non-productive binary complexes (this compound-LDH or this compound-VHL) instead of the productive ternary complex (LDH-MS6105-VHL), which inhibits degradation.[5]

      • Perform a wide dose-response experiment with this compound, for example from 1 nM to 10 µM.[5]

      • Analyze LDH levels by Western blot to identify the optimal concentration range for degradation and to check for the hook effect at higher concentrations.

  • Possible Cause 2: Insufficient E3 Ligase Expression

    • Troubleshooting Steps: The efficacy of this compound is dependent on the expression of the VHL E3 ligase in the cell line being used.

      • Confirm the expression level of VHL in your cell line of interest using Western blot or qPCR.

      • If VHL expression is low, consider using a different cell line known to have higher VHL expression.

  • Possible Cause 3: Poor Passive Permeability

    • Troubleshooting Steps: The physicochemical properties of this compound may limit its ability to passively diffuse across the cell membrane.

      • Conduct a PAMPA assay to assess the passive permeability of this compound. This cell-free assay can quickly determine if the compound has inherently low passive diffusion.[7][12]

      • If passive permeability is low, consider strategies to increase the compound's lipophilicity, if applicable, or explore the use of permeation enhancers.

  • Possible Cause 4: Active Efflux from Cells

    • Troubleshooting Steps: this compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.

      • Perform a bi-directional Caco-2 permeability assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[9]

      • If efflux is suspected, the Caco-2 assay can be repeated in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A decrease in the efflux ratio in the presence of an inhibitor would confirm that this compound is a substrate for that efflux pump.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of permeability assays for a compound with poor versus good permeability.

Table 1: Hypothetical PAMPA Results for this compound and Control Compounds

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Permeability Classification
Atenolol (Low Permeability Control)0.5Low
Propranolol (High Permeability Control)25.0High
This compound (Hypothetical Scenario 1) 1.2 Low
This compound (Hypothetical Scenario 2) 15.5 High

This table illustrates how to classify the passive permeability of this compound based on comparison to standard control compounds.

Table 2: Hypothetical Caco-2 Permeability Assay Results for this compound

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound (No Efflux) A to B8.51.1
B to A9.4
This compound (Active Efflux) A to B2.14.5
B to A9.5
This compound with Efflux Inhibitor A to B7.91.2
B to A9.5

This table demonstrates how to interpret Caco-2 assay data to identify potential active efflux of this compound and how an efflux inhibitor can confirm this.

Mandatory Visualizations

MS6105_Mechanism_of_Action cluster_cell Cell This compound This compound Ternary_Complex LDH-MS6105-VHL (Ternary Complex) This compound->Ternary_Complex LDH LDH (Target Protein) LDH->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_LDH Ubiquitinated LDH Ternary_Complex->Ub_LDH Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_LDH->Proteasome Degraded_LDH Proteasome->Degraded_LDH Degradation Caco2_Workflow cluster_workflow Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Start->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Dose Add this compound to apical (A) or basolateral (B) chamber TEER->Dose Integrity OK Incubate Incubate at 37°C Dose->Incubate Sample Collect samples from receiver chamber at time points Incubate->Sample Analyze Analyze this compound concentration by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate Troubleshooting_Workflow cluster_logic Troubleshooting Logic for Low this compound Activity Start Low/No LDH Degradation Check_Conc Is concentration range (0.1 nM - 10 µM) tested? Start->Check_Conc Check_VHL Is VHL expressed in cell line? Check_Conc->Check_VHL Yes Optimize_Conc Optimize Concentration Check_Conc->Optimize_Conc No Assess_Permeability Assess Permeability Check_VHL->Assess_Permeability Yes Change_Cells Use high-VHL cell line Check_VHL->Change_Cells No PAMPA PAMPA for passive diffusion Assess_Permeability->PAMPA Caco2 Caco-2 for efflux Assess_Permeability->Caco2 Permeability_Issue Permeability Issue Confirmed PAMPA->Permeability_Issue Caco2->Permeability_Issue

References

MS6105 Degradation Kinetics Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MS6105 degradation kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC) that targets the lactate (B86563) dehydrogenase (LDH) proteins, specifically LDHA and LDHB, for degradation.[1][2][3][4] It is a heterobifunctional molecule that binds to both the target protein (LDHA or LDHB) and an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery.[1][2]

Q2: In which cell lines has this compound been shown to be effective?

This compound has been shown to effectively induce the degradation of LDHA and LDHB in pancreatic cancer cell lines, including PANC-1 and MiaPaca-2.[1][5][6]

Q3: What are the typical concentrations and treatment times for observing degradation with this compound?

In PANC-1 cells, this compound has been shown to induce degradation of LDHA and LDHB in a concentration-dependent manner, with significant degradation observed in the nanomolar range.[1][2] A time-course experiment in PANC-1 cells showed that degradation of both LDHA and LDHB was observable as early as 24 hours and reached its maximum at 48 hours of treatment with 1 µM of this compound.[2][3]

Q4: What is the "hook effect" and is it observed with this compound?

The "hook effect" is a phenomenon sometimes observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[7][8][9] This is thought to be due to the formation of non-productive binary complexes of the PROTAC with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[7][8][9] For this compound, no significant "hook effect" has been reported at concentrations up to 10 µM in PANC-1 cells.[2][3]

Q5: Are there any known negative controls for this compound?

Yes, compounds 33 (MS6105N1) and 34 (MS6105N2) have been developed as negative controls for this compound. These compounds are structurally similar but do not degrade LDH and can be used to confirm that the observed degradation is specific to the mechanism of this compound.[2]

Data Presentation

Table 1: Degradation Potency of this compound in PANC-1 Cells after 48-hour treatment.

Target ProteinDC₅₀ (nM)Dₘₐₓ (%)
LDHA38 ± 0.593 ± 2.6
LDHB74 ± 6.986 ± 7.7

DC₅₀: The concentration of this compound that results in 50% degradation of the target protein.[1][2] Dₘₐₓ: The maximum percentage of protein degradation observed.[2]

Experimental Protocols

Protocol 1: General Western Blotting Protocol for Assessing this compound-mediated Degradation

This protocol outlines the key steps to quantify the degradation of LDHA and LDHB following this compound treatment.

  • Cell Seeding: Seed PANC-1 or MiaPaca-2 cells in multi-well plates and allow them to adhere overnight to reach 70-80% confluency at the time of harvest.[7]

  • PROTAC Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).[1][2][7]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.[10]

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Scrape the cells and transfer the lysate to a microfuge tube.[10]

    • Incubate on ice for 30 minutes with agitation.[10]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[10]

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate with a primary antibody against LDHA or LDHB overnight at 4°C.[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using a chemiluminescent substrate.[10][11]

    • Re-probe the membrane with a loading control antibody (e.g., Vinculin, GAPDH, or β-actin) to ensure equal protein loading.[2]

Mandatory Visualizations

MS6105_Mechanism_of_Action cluster_cell Cell This compound This compound Ternary_Complex Ternary Complex (LDH-MS6105-E3) This compound->Ternary_Complex Binds LDHA_LDHB LDHA/LDHB (Target Protein) LDHA_LDHB->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ub_LDH Ubiquitinated LDHA/LDHB Ternary_Complex->Ub_LDH Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_LDH->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action of this compound PROTAC.

Experimental_Workflow start Start seed_cells Seed Cells (e.g., PANC-1) start->seed_cells treat_this compound Treat with this compound (Dose-response & Time-course) seed_cells->treat_this compound harvest_cells Harvest Cells & Lyse treat_this compound->harvest_cells quantify_protein Quantify Protein (BCA Assay) harvest_cells->quantify_protein western_blot Western Blot Analysis (LDHA, LDHB, Loading Control) quantify_protein->western_blot analyze_data Data Analysis (Densitometry) western_blot->analyze_data end End analyze_data->end

Caption: Experimental workflow for this compound degradation assay.

Troubleshooting Guide

Problem 1: No or weak degradation of LDHA/LDHB is observed.

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a broad dose-response experiment with this compound (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range.[7][8]
Incorrect Incubation Time Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) at an optimal this compound concentration to determine the ideal treatment duration.[2][7]
Low E3 Ligase Expression Confirm the expression of the recruited E3 ligase (e.g., VHL) in your cell line using Western blot or qPCR.[9]
Cell Line Insensitivity Test this compound in a different pancreatic cancer cell line known to be responsive, such as PANC-1.[1]
Poor Cell Permeability While this compound has shown bioavailability, issues with cell permeability can sometimes occur with PROTACs.[2][12] Consider using alternative delivery methods if significant issues persist.
Experimental/Technical Issues Verify the integrity of your this compound stock solution. Ensure proper functioning of all reagents and equipment for Western blotting. Confirm antibody specificity and performance.

Problem 2: High variability between replicate experiments.

Possible Cause Troubleshooting Steps
Inconsistent Cell Health/Density Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before treatment.
Pipetting Errors Use calibrated pipettes and ensure accurate serial dilutions of this compound.
Uneven Protein Loading Carefully perform protein quantification (BCA assay) and load equal amounts of protein for Western blotting. Always normalize to a loading control.
Batch Effects in Proteomics If using mass spectrometry, be mindful of potential batch effects and use appropriate normalization strategies.[13]

Problem 3: Unexpected off-target effects are suspected.

Possible Cause Troubleshooting Steps
Non-specific Binding Use the inactive control compound (MS6105N1 or MS6105N2) to confirm that the observed phenotype is due to LDH degradation.[2]
Global Proteomic Changes Perform unbiased global proteomic studies (mass spectrometry) to identify any other proteins that are significantly degraded upon this compound treatment.[2][14][15]

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Caption: Troubleshooting flowchart for this compound experiments.

References

improving the in vivo bioavailability of MS6105

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo bioavailability of MS6105. The information is presented through frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective cell-penetrant Proteolysis Targeting Chimera (PROTAC) that degrades the lactate (B86563) dehydrogenase (LDH) protein.[1][2][3] It is composed of an LDH inhibitor warhead linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] By bringing LDH into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent degradation of both LDHA and LDHB subunits by the proteasome.[1][4][5][6] It has demonstrated anti-proliferative activity in pancreatic cancer cell lines and is considered a valuable chemical tool for studying the pathophysiological functions of LDH.[1][4][7][8]

Q2: What are the known physicochemical and solubility properties of this compound?

A2: this compound is a white to beige powder with a high molecular weight.[2] Its aqueous solubility is low, which is a common challenge for the oral bioavailability of complex molecules. It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3] A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆₅H₈₁N₉O₉S₃[2]
Molecular Weight 1228.59 g/mol [2][3]
Appearance White to beige powder[2]
Assay Purity ≥98% (HPLC)[2][3]
Solubility DMSO: up to 100 mM (122.86 mg/mL)[3]
Storage Temperature -20°C[3]

Q3: Has the in vivo bioavailability of this compound been previously studied?

A3: Yes, a pharmacokinetic (PK) study in mice has been conducted.[4] The study showed that this compound is bioavailable after a single intraperitoneal (IP) injection.[4][5][6][7][9] However, data on its oral bioavailability, which is often preferred for clinical development, is not extensively published. The existing study provides a baseline for exposure levels that can be targeted when developing an oral formulation.

Table 2: Summary of Published In Vivo Pharmacokinetic Data for this compound in Mice

ParameterValueExperimental ConditionsSource
Dose 5 mg/kgSingle Intraperitoneal (IP) injection[4]
Cₘₐₓ (Peak Plasma Conc.) ~1800 nMMeasured over 24 hours[4]
Tₘₐₓ (Time to Peak Conc.) 8 hoursMeasured over 24 hours[4]
Vehicle Not specifiedN/A[4]

Q4: What is the mechanism of action for this compound?

A4: this compound functions as a PROTAC to induce the degradation of LDHA and LDHB. This process involves the recruitment of the VHL E3 ubiquitin ligase to the target LDH proteins, leading to their ubiquitination and subsequent destruction by the cell's proteasome machinery.

MS6105_Mechanism cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System This compound This compound Warhead LDH Warhead Linker Linker VHL_Ligand VHL Ligand LDH LDH Target (LDHA/LDHB) Warhead->LDH Binds VHL VHL E3 Ligase VHL_Ligand->VHL Binds Ternary LDH-MS6105-VHL Complex LDH->Ternary VHL->Ternary Ub_LDH Poly-ubiquitinated LDH Ternary->Ub_LDH E3 ligase activity Ub Ubiquitin (Ub) Proteasome Proteasome Ub_LDH->Proteasome Recognition Degradation Degraded LDH (Peptides) Proteasome->Degradation Degradation

Diagram of the this compound PROTAC mechanism of action.

Troubleshooting Guide: Improving In Vivo Bioavailability

This guide addresses common issues encountered when evaluating the bioavailability of this compound, particularly following oral administration.

Problem: Low or undetectable plasma concentrations of this compound after oral dosing.

Primary Cause: The poor aqueous solubility of this compound likely limits its dissolution in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[10]

Solution 1: Implement Advanced Formulation Strategies

Improving the formulation is the most effective approach to enhance the solubility and dissolution rate of poorly soluble compounds.[11] Several strategies can be employed, each with distinct advantages.

Table 3: Comparison of Formulation Strategies for Poorly Soluble Drugs

StrategyDescriptionAdvantagesDisadvantages
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[12][13]Significantly increases apparent solubility and dissolution rate; can be formulated into solid dosage forms.[13][14]Can be physically unstable, potentially recrystallizing over time; requires specialized manufacturing like spray drying.[14]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon contact with GI fluids.[12]Enhances solubilization, can bypass the dissolution step, and may improve absorption via lymphatic pathways, avoiding first-pass metabolism.[12][15]Can have limited drug loading capacity; potential for GI side effects with high surfactant concentrations.
Co-solvent Systems The drug is dissolved in a mixture of water-miscible organic solvents (e.g., PEG400, propylene (B89431) glycol, ethanol).[10][16]Simple to prepare for preclinical studies; effective at solubilizing high drug concentrations.[10]The drug may precipitate upon dilution in the GI tract, leading to variable absorption.[10]
Particle Size Reduction (Nanosizing) The particle size of the drug is reduced to the nanometer range using techniques like wet bead milling.[12][14]Increases the surface area for dissolution according to the Noyes-Whitney equation.[14][17]May not be sufficient for drugs with very low intrinsic solubility; can lead to particle agglomeration.

Solution 2: Develop a Logical Approach to Formulation Selection

A systematic workflow can help identify the most promising formulation strategy for this compound. This involves characterizing the compound and screening various formulation types.

Bioavailability_Troubleshooting cluster_screening Formulation Options Start Start: Poor Oral Bioavailability of this compound CheckSol Characterize Solubility (Biorelevant Media: FaSSIF/FeSSIF) Start->CheckSol Decision1 Is solubility the limiting factor? CheckSol->Decision1 FormScreen Initiate Formulation Screening Decision1->FormScreen Yes Permeability Investigate Permeability (e.g., Caco-2 assay) Decision1->Permeability No Lipid Lipid-Based (SEDDS, SMEDDS) FormScreen->Lipid Amorphous Amorphous Solid Dispersion FormScreen->Amorphous Nano Nanosuspension FormScreen->Nano PKStudy Conduct Comparative In Vivo PK Study in Mice Lipid->PKStudy Amorphous->PKStudy Nano->PKStudy Decision2 Is bioavailability improved? PKStudy->Decision2 Decision2->FormScreen No, re-evaluate Optimize Optimize Lead Formulation (Dose escalation, food effect) Decision2->Optimize Yes End End: Optimized Formulation for In Vivo Efficacy Studies Optimize->End

Logical workflow for troubleshooting poor bioavailability.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol provides a basic method for preparing an ASD of this compound for preclinical evaluation.

  • Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).

  • Dissolution: Weigh appropriate amounts of this compound and the polymer carrier. Dissolve both components completely in the selected organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 or 1:4 (w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask under a high vacuum for 12-24 hours to remove any residual solvent.

  • Collection and Milling: Carefully scrape the dried ASD film from the flask. Gently mill the resulting solid into a fine powder using a mortar and pestle.

  • Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

  • Reconstitution: For dosing, the ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) immediately before administration.

Protocol 2: General Protocol for a Comparative In Vivo Pharmacokinetic Study in Mice

This protocol outlines the key steps for an in vivo study to compare different this compound formulations.[18][19][20]

  • Animal Model: Use male or female mice (e.g., C57BL/6 or CD-1 strain), typically 8-10 weeks old. Acclimate animals for at least one week before the study.

  • Study Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine absolute bioavailability. The formulation should be a clear solution (e.g., in 5% DMSO, 40% PEG400, 55% saline).

    • Group 2: Oral gavage (PO) with Formulation A (e.g., ASD suspension) at a higher dose (e.g., 10 mg/kg).

    • Group 3: Oral gavage (PO) with Formulation B (e.g., SEDDS) at the same dose.

    • Use at least 3-4 animals per time point or 3-4 animals with serial sampling.

  • Dosing: Administer the formulations accurately based on animal body weight. For IV, use the tail vein. For PO, use oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 30-50 µL) into EDTA-coated tubes at predetermined time points.[21]

    • IV route: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO route: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.[21]

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.[21]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[21]

  • Data Analysis: Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) using non-compartmental analysis software.[19] Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the PO groups to the IV group.

PK_Workflow Start Start: PK Study Design FormPrep Prepare IV and PO Formulations Start->FormPrep AnimalDose Dose Animals (IV and Oral Gavage) FormPrep->AnimalDose BloodCollect Serial Blood Sampling (Predetermined Time Points) AnimalDose->BloodCollect PlasmaSep Centrifuge Blood to Separate Plasma BloodCollect->PlasmaSep Storage Store Plasma Samples at -80°C PlasmaSep->Storage LCMS Quantify this compound Conc. via LC-MS/MS Storage->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, F%) LCMS->PK_Calc End End: Compare Formulations PK_Calc->End

Experimental workflow for an in vivo PK study.

References

Validation & Comparative

A Head-to-Head Comparison of LDH-Targeting Agents: The PROTAC Degrader MS6105 Versus the Small-Molecule Inhibitor FX11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of lactate (B86563) dehydrogenase (LDH) represents a promising therapeutic strategy in oncology, given the reliance of many cancer cells on aerobic glycolysis. This guide provides an objective comparison of two distinct modalities for LDH inhibition: MS6105, a Proteolysis Targeting Chimera (PROTAC) degrader, and FX11, a small-molecule inhibitor.

This comparison summarizes key performance data from published studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

FeatureThis compoundFX11
Mechanism of Action PROTAC-mediated degradationReversible, competitive inhibition
Target(s) Degrades LDHA and LDHBPrimarily inhibits LDHA
Potency (Degradation) DC50 (PANC-1 cells): 38 nM (LDHA), 74 nM (LDHB)[1]Not Applicable
Potency (Inhibition) Not ApplicableKi: 8 µM[2]
Anti-proliferative Activity GI50 (PANC-1): 16.1 µM, (MiaPaca2): 12.2 µM[1]IC50 (HeLa): 23.3 µM[2]

Disclaimer: The quantitative data presented in this guide are compiled from separate studies. A direct, definitive comparison of potency and efficacy is challenging due to variations in experimental conditions, including cell lines and assay methodologies.

Mechanism of Action: Degradation vs. Inhibition

The fundamental difference between this compound and FX11 lies in their mechanism of action at the molecular level.

This compound is a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system. It acts as a bridge, bringing together the target proteins (LDHA and LDHB) and an E3 ubiquitin ligase. This proximity facilitates the tagging of LDHA and LDHB with ubiquitin, marking them for degradation by the proteasome. This results in the physical elimination of the LDH enzymes from the cell.[3][4]

FX11 , in contrast, is a classic small-molecule inhibitor. It functions by binding to the active site of the LDHA enzyme, specifically competing with the NADH cofactor.[2] This reversible binding event blocks the enzyme's catalytic activity, preventing the conversion of pyruvate (B1213749) to lactate. However, the LDH protein itself remains within the cell.

cluster_this compound This compound (PROTAC) cluster_FX11 FX11 (Inhibitor) This compound This compound LDH LDH This compound->LDH Binds E3 Ligase E3 Ligase This compound->E3 Ligase Recruits Proteasome Proteasome LDH->Proteasome Enters Ubiquitin Ubiquitin E3 Ligase->Ubiquitin Adds Ubiquitin->LDH Tags Degraded LDH Proteasome->Degraded LDH Degrades FX11 FX11 LDHA LDHA FX11->LDHA Binds to active site Lactate Lactate LDHA->Lactate Conversion blocked Pyruvate Pyruvate Pyruvate->LDHA Substrate NADH NADH NADH->LDHA Competes with

Caption: Mechanisms of this compound and FX11.

Performance Data

Potency and Efficacy of this compound

This compound induces the degradation of both LDHA and LDHB. Its potency is measured by the half-maximal degradation concentration (DC50), and its effect on cell growth is measured by the half-maximal growth inhibition (GI50).

Cell LineTargetDC50GI50Reference
PANC-1LDHA38 nM16.1 µM[1]
PANC-1LDHB74 nM16.1 µM[1]
MiaPaca2--12.2 µM[1]
Potency and Efficacy of FX11

FX11 is a competitive inhibitor of LDHA. Its potency is characterized by its inhibitor constant (Ki) and its half-maximal inhibitory concentration (IC50) for enzymatic activity and cell proliferation.

ParameterValueCell Line/ConditionReference
Ki8 µMPurified human liver LDHA[2]
IC50 (LDHA activity)23.3 µMHeLa cells[2]
IC50 (Cell Proliferation)Not specified, but significant decrease at 20 µMPANC-1

Signaling Pathways Affected by LDH Inhibition

Both this compound and FX11, by disrupting LDH function, trigger a cascade of cellular events stemming from the inhibition of glycolysis. This leads to a reduction in ATP production and an increase in reactive oxygen species (ROS), ultimately culminating in apoptosis.

MS6105_FX11 This compound / FX11 LDH_Inhibition LDH Degradation / Inhibition MS6105_FX11->LDH_Inhibition Pyruvate_to_Lactate_Block Pyruvate to Lactate Conversion Blocked LDH_Inhibition->Pyruvate_to_Lactate_Block Glycolysis_Block Glycolysis Blockade ATP_Reduction Reduced ATP Production Glycolysis_Block->ATP_Reduction ROS_Increase Increased Reactive Oxygen Species (ROS) Glycolysis_Block->ROS_Increase Pyruvate_to_Lactate_Block->Glycolysis_Block Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP_Reduction->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: LDH inhibition signaling pathway.

Experimental Protocols

Western Blot for this compound-mediated LDH Degradation

This protocol is to determine the extent of LDHA and LDHB degradation following treatment with this compound.

Materials:

  • PANC-1 cells

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against LDHA, LDHB, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the LDHA and LDHB signals to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.

Start Start Cell_Culture Culture PANC-1 cells Start->Cell_Culture Treatment Treat with this compound or DMSO Cell_Culture->Treatment Lysis Lyse cells and collect supernatant Treatment->Lysis Quantification Quantify protein concentration (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Visualization Visualize with chemiluminescence Secondary_Ab->Visualization Analysis Analyze band intensities Visualization->Analysis End End Analysis->End

Caption: Western blot workflow for LDH degradation.
LDH Enzyme Activity Assay for FX11 Inhibition

This protocol measures the enzymatic activity of LDHA in the presence of FX11.

Materials:

  • Purified LDHA enzyme

  • FX11

  • DMSO (vehicle control)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Pyruvate solution

  • NADH solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of FX11 in DMSO. Prepare working solutions of pyruvate and NADH in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • FX11 at various concentrations (or DMSO for control)

    • Purified LDHA enzyme

  • Initiate Reaction: Add the NADH solution to all wells to pre-incubate with the enzyme and inhibitor for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

  • Start Measurement: Initiate the enzymatic reaction by adding the pyruvate solution to all wells.

  • Kinetic Reading: Immediately begin measuring the decrease in absorbance at 340 nm every 30-60 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of FX11. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the FX11 concentration.

Conclusion

This compound and FX11 represent two distinct and compelling strategies for targeting LDH in cancer. This compound, as a PROTAC degrader, offers the potential for a more profound and sustained therapeutic effect by eliminating both LDHA and LDHB proteins. FX11, a well-characterized small-molecule inhibitor, provides a tool for the reversible modulation of LDHA activity. The choice between these modalities will depend on the specific research question or therapeutic goal, including the desired duration of action, target selectivity, and potential for off-target effects. Further head-to-head studies are warranted to definitively establish the relative advantages of each approach in various preclinical models.

References

Validating the On-Target Effects of MS6105 on Lactate Dehydrogenase A and B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MS6105, the first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade Lactate (B86563) Dehydrogenase (LDH) isoforms A and B, against other known LDH inhibitors. We present supporting experimental data, detailed protocols for target validation, and visualizations to clarify the underlying mechanisms and workflows.

Introduction to this compound

This compound is a novel PROTAC that induces the degradation of both LDHA and LDHB, key enzymes in cellular metabolism.[1][2] Unlike traditional small-molecule inhibitors that block the active site of an enzyme, this compound functions by hijacking the cell's ubiquitin-proteasome system to specifically destroy the target proteins.[1] This mechanism offers a distinct and potentially more potent and durable therapeutic strategy for cancers that overexpress LDHA and/or LDHB.[2]

Data Presentation: Quantitative Comparison

The on-target efficacy of this compound is measured by its ability to induce the degradation of LDHA and LDHB, quantified by the DC₅₀ (half-maximal degradation concentration). This is fundamentally different from the IC₅₀ (half-maximal inhibitory concentration) values of traditional inhibitors.

Table 1: On-Target Degradation Efficacy of this compound in PANC-1 Cells

Compound Target DC₅₀ (nM) Cell Line Timepoint
This compound LDHA 38 PANC-1 48 hours
This compound LDHB 74 PANC-1 48 hours

Data sourced from MedChemExpress product information.[1]

Table 2: Comparative Inhibitory Activity of Selected Small-Molecule LDH Inhibitors

Compound Target(s) IC₅₀ / Kᵢ (nM) Mechanism Selectivity
GSK2837808A LDHA 2.6 Active Site Inhibitor LDHA selective
NCATS-SM1440 LDHA/LDHB 40 Active Site Inhibitor Pan-inhibitor
NCATS-SM1441 LDHA/LDHB 40 Active Site Inhibitor Pan-inhibitor
FX11 LDHA 8,000 (Kᵢ) NADH Competitive LDHA preferential
AXKO-0046 LDHB 42 (EC₅₀) Allosteric Inhibitor >100-fold LDHB selective
Quercetin LDHA/LDHB 270 (LDHA), 870 (LDHB) Active Site Inhibitor LDHA preferential

Data compiled from multiple sources.[3][4][5][6]

Mandatory Visualizations

Mechanism of Action for this compound PROTAC cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation LDH_ligand LDH Ligand Linker Linker LDH_ligand->Linker LDHA_B LDHA / LDHB (Target Protein) LDH_ligand->LDHA_B Binds E3_ligand E3 Ligase Ligand Linker->E3_ligand E3_Ligase E3 Ubiquitin Ligase E3_ligand->E3_Ligase Binds Proteasome Proteasome LDHA_B->Proteasome Recognition & Degradation E3_Ligase->LDHA_B Ubiquitination Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Ubiquitin Ubiquitin Ubiquitin->E3_Ligase

Caption: Mechanism of action for the this compound PROTAC degrader.

Experimental Workflow for On-Target Validation Compound_Treatment 1. Treat Cells with this compound (Dose-Response & Time-Course) Cell_Lysis 2. Cell Lysis Compound_Treatment->Cell_Lysis Biochemical_Assay 3a. LDH Enzyme Activity Assay Cell_Lysis->Biochemical_Assay Target_Engagement 3b. Cellular Thermal Shift Assay (CETSA) Cell_Lysis->Target_Engagement Protein_Quantification 3c. Western Blot / Proteomics Cell_Lysis->Protein_Quantification Data_Analysis 4. Data Analysis Biochemical_Assay->Data_Analysis Target_Engagement->Data_Analysis Protein_Quantification->Data_Analysis Conclusion 5. Validate On-Target Degradation & Effect Data_Analysis->Conclusion

Caption: Workflow for validating the on-target effects of this compound.

Role of LDHA and LDHB in Glycolysis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle & OXPHOS Pyruvate->TCA_Cycle Aerobic NADH NADH Pyruvate->NADH NAD2 NAD+ Lactate->NAD2 NAD NAD+ NAD->Pyruvate NADH2 NADH NADH2->Lactate LDHA LDHA (Warburg Effect) LDHA->Pyruvate  Converts Pyruvate to Lactate LDHB LDHB LDHB->Lactate  Converts Lactate to Pyruvate

References

MS6105 vs. Its Parent LDH Inhibitor: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of MS6105, a novel Proteolysis Targeting Chimera (PROTAC) degrader of Lactate Dehydrogenase (LDH), and its parent small molecule inhibitor. The data presented is compiled from peer-reviewed research to aid in the evaluation of these compounds for cancer therapy research and development.

Introduction

Lactate Dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation. Inhibition of LDH is a promising therapeutic strategy to target cancer metabolism. While traditional small molecule inhibitors block the enzymatic activity of LDH, PROTACs like this compound offer an alternative mechanism by inducing the targeted degradation of the LDH protein. This guide directly compares the performance of this compound to its parent pyrazole-based LDH inhibitor, compound 5 , as described in the primary literature.[1]

Efficacy Data Summary

The following tables summarize the quantitative efficacy data for this compound and its parent LDH inhibitor, compound 5 .

In Vitro Degradation and Inhibitory Potency
CompoundTargetAssayCell LineValue
This compound LDHADegradationPANC-1DC₅₀ = 38 nM
This compound LDHBDegradationPANC-1DC₅₀ = 74 nM
Parent Inhibitor (Cpd 5) LDHAEnzymatic Inhibition-IC₅₀ = 2.6 nM
Parent Inhibitor (Cpd 5) LDHBEnzymatic Inhibition-IC₅₀ = 43 nM

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits 50% of the enzyme's activity.

Anti-proliferative Activity
CompoundCell LineAssayValue
This compound PANC-1Cell Growth InhibitionGI₅₀ = 16.1 µM
This compound MiaPaca-2Cell Growth InhibitionGI₅₀ = 12.2 µM
Parent Inhibitor (Cpd 5) PANC-1Cell Growth InhibitionGI₅₀ > 25 µM
Parent Inhibitor (Cpd 5) MiaPaca-2Cell Growth InhibitionGI₅₀ > 25 µM

GI₅₀ (Growth Inhibition 50) is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action

This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the LDH protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] In contrast, the parent inhibitor is a small molecule that binds to the active site of LDH, competitively inhibiting its enzymatic function.

cluster_this compound This compound (PROTAC) Mechanism cluster_ParentInhibitor Parent Inhibitor Mechanism This compound This compound Ternary Complex LDH-MS6105-E3 Ligase Ternary Complex This compound->Ternary Complex Binds to LDH LDH LDH LDH->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruited by this compound Ubiquitination Ubiquitination of LDH Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation LDH Degradation Proteasome->Degradation Parent Inhibitor Parent Inhibitor Active Site LDH Active Site Parent Inhibitor->Active Site Binds to Inhibition Enzymatic Inhibition Active Site->Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Cancer Cell Proliferation Cancer Cell Proliferation Glycolysis->Cancer Cell Proliferation Supports LDH LDH Pyruvate->LDH TCA Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA Cycle Lactate Lactate LDH->Lactate NAD+ NAD+ LDH->NAD+ Acidic Microenvironment Acidic Microenvironment Lactate->Acidic Microenvironment NAD+->Glycolysis Required for NADH NADH NADH->LDH Acidic Microenvironment->Cancer Cell Proliferation Promotes

References

Confirming MS6105-Induced Protein Degradation: A Comparative Guide to Control Compounds and Validation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, validating the mechanism of action for a targeted protein degrader is paramount. This guide provides an objective comparison of essential control compounds and orthogonal experimental methods to rigorously confirm protein degradation induced by MS6105, a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Lactate Dehydrogenase (LDH) proteins LDHA and LDHB.[1][2][3][4][5]

This compound operates by forming a ternary complex with the target protein (LDHA/LDHB) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][6] A multi-faceted validation approach is crucial to ensure that the observed protein loss is a direct result of this specific mechanism and not due to off-target effects or transcriptional repression.[7][8][9]

The Foundation: Essential Control Compounds

To build a conclusive case for PROTAC-mediated degradation, a panel of control compounds must be tested alongside this compound. Each control is designed to dissect a specific step of the degradation pathway.

Compound TypeExample(s)PurposeExpected Outcome with LDH
Active PROTAC This compound Induce degradation of the target protein.Potent degradation of LDHA and LDHB.
Inactive Negative Control MS6105N1 (compound 33)Demonstrate that degradation requires a functional PROTAC structure capable of forming the ternary complex.[2][3]No degradation of LDHA or LDHB.
Target Binder (Warhead) Parent LDH InhibitorShow that target inhibition alone is not sufficient for degradation and that E3 ligase recruitment is necessary.[8]No degradation of LDHA or LDHB.
E3 Ligase Binder VHL LigandConfirm that E3 ligase binding alone does not cause degradation.No degradation of LDHA or LDHB.
Proteasome Inhibitor MG132, BortezomibVerify that protein loss occurs via the ubiquitin-proteasome system (UPS).[8][10]"Rescues" or prevents this compound-induced degradation of LDHA/LDHB.
Neddylation Inhibitor MLN4924 (Pevonedistat)Confirm that an active Cullin-RING E3 ligase is required for degradation.[8][11]Prevents this compound-induced degradation of LDHA/LDHB.

This compound Mechanism of Action

The following diagram illustrates the pathway by which this compound induces the degradation of its target proteins, LDHA and LDHB.

MS6105_Mechanism cluster_0 Cellular Environment POI LDH (Target Protein) Ternary LDH-MS6105-VHL Ternary Complex POI->Ternary Binds PROTAC This compound PROTAC->Ternary E3 VHL (E3 Ligase) E3->Ternary PolyUb Poly-ubiquitinated LDH Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: this compound hijacks the ubiquitin-proteasome system to degrade LDH.

Orthogonal Validation Methods and Experimental Protocols

Relying on a single analytical method is insufficient for validating PROTAC activity.[7] A combination of orthogonal assays is essential to provide a comprehensive and reliable data package.

Western Blotting: The Standard for Measuring Protein Levels

Western blotting is a widely used technique to directly measure the reduction in target protein abundance following treatment with a degrader.[9][10]

Comparative Data for this compound:

Treatment Condition (48h)Target ProteinRelative LDH Level (%)Interpretation
Vehicle (DMSO)LDHA/LDHB100%Baseline protein level.
This compound (100 nM) LDHA/LDHB <10% Potent degradation observed.
MS6105N1 (100 nM)LDHA/LDHB~100%Inactive control has no effect.
This compound + MG132 (10 µM)LDHA/LDHB~100%Degradation is proteasome-dependent.

Note: this compound has reported DC50 values of 38 nM for LDHA and 74 nM for LDHB in PANC1 cells.[1]

Experimental Protocol: Western Blotting

  • Cell Treatment: Seed pancreatic cancer cells (e.g., PANC1) and allow them to adhere. Treat cells with this compound, control compounds (MS6105N1), or co-treatments (this compound + MG132) at desired concentrations for various time points (e.g., 0, 4, 8, 24, 48 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice to prevent protein degradation.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-LDHA or anti-LDHB) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Washing and Secondary Antibody: Wash the membrane three times with TBST.[10] Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensities and normalize the target protein signal to the loading control.

Global Proteomics: Assessing Selectivity

Mass spectrometry-based proteomics provides an unbiased, global view of protein expression changes, which is critical for confirming the selectivity of the degrader.[13][14]

Comparative Data for this compound:

Treatment (24h)Significantly Downregulated ProteinsInterpretation
This compound (3 µM) LDHA, LDHB Highly selective degradation of target proteins. [2][3]
MS6105N1 (3 µM)NoneInactive control does not cause significant protein changes.[2][3]

Experimental Protocol: Global Proteomics (Label-Free Quantification)

  • Cell Treatment & Lysis: Treat PANC1 cells in biological triplicate with DMSO, this compound (3 µM), and the negative control MS6105N1 (3 µM) for 24 hours.[3] Harvest and lyse the cells as described in the Western Blot protocol.

  • Protein Digestion: Quantify the protein in each lysate. Take an equal amount of protein from each sample, reduce the disulfide bonds, alkylate the cysteine residues, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and electrosprayed into a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis: Process the raw mass spectrometry data using a software suite (e.g., MaxQuant). Identify peptides and proteins by searching against a human proteome database.

  • Quantitative Analysis: Perform label-free quantification (LFQ) to compare the abundance of thousands of proteins across the different treatment groups. Identify proteins that are significantly downregulated in the this compound-treated samples compared to both the DMSO and negative control samples.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a biophysical method that confirms direct binding of a compound to its target protein within a cellular environment.[15][16] It is based on the principle of ligand-induced thermal stabilization.[17][18]

Comparative Data for this compound:

TreatmentTarget ProteinMelting Temperature (Tm) ShiftInterpretation
Vehicle (DMSO)LDHA/LDHBBaseline TmNo stabilization without ligand.
This compound LDHA/LDHB Positive Shift (ΔTm > 0) This compound directly binds and stabilizes LDH in cells.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).

  • Analysis: Collect the supernatants and analyze the amount of soluble target protein (LDH) remaining at each temperature using Western blotting or ELISA.

  • Data Interpretation: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates target engagement.

Experimental Validation Workflow

The following diagram outlines a logical workflow for the comprehensive validation of this compound.

Validation_Workflow Start Start Validation WB Western Blot (Measure Protein Levels) Start->WB Degradation_Observed Degradation Observed? WB->Degradation_Observed Controls Test Control Compounds (e.g., MS6105N1) Degradation_Observed->Controls Yes End_Fail Mechanism Not Confirmed Re-evaluate Degradation_Observed->End_Fail No Specific_Degradation Specific to Active PROTAC? Controls->Specific_Degradation Inhibitors Co-treat with Proteasome Inhibitor (e.g., MG132) Specific_Degradation->Inhibitors Yes Specific_Degradation->End_Fail No UPS_Dependent Degradation Rescued? Inhibitors->UPS_Dependent Proteomics Global Proteomics (Assess Selectivity) UPS_Dependent->Proteomics Yes UPS_Dependent->End_Fail No End_Success Mechanism Validated Proteomics->End_Success

Caption: A logical workflow for validating this compound-induced degradation.

By systematically employing these control compounds and orthogonal assays, researchers can generate a robust data package to unequivocally confirm that this compound acts as a potent and selective degrader of LDHA and LDHB via the intended ubiquitin-proteasome pathway.

References

Unveiling the Selectivity of MS6105: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a targeted protein degrader is paramount. This guide provides a detailed comparison of the cross-reactivity of MS6105, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade Lactate Dehydrogenase (LDH), with other proteins in the cellular proteome. The following data and protocols are derived from an unbiased global proteomic study, offering a comprehensive overview of this compound's on-target and off-target effects.

Quantitative Cross-Reactivity Data

An unbiased global proteomic study was conducted to assess the selectivity of this compound. PANC-1 cells were treated with either DMSO (control) or this compound, and the relative abundance of proteins was determined using label-free quantitative mass spectrometry. The following table summarizes the key findings, highlighting the potent and selective degradation of the intended targets, LDHA and LDHB, alongside a list of the most significantly affected off-target proteins.

Target ProteinUniProt IDSubcellular LocationFunctionFold Change (this compound vs. DMSO)
On-Target
Lactate dehydrogenase A chain (LDHA)P00338CytoplasmCatalyzes the conversion of L-lactate and NAD to pyruvate (B1213749) and NADH.-4.2
Lactate dehydrogenase B chain (LDHB)P07196CytoplasmCatalyzes the conversion of L-lactate and NAD to pyruvate and NADH.-3.8
Significantly Affected Off-Target Proteins
Protein 1XXXXLocation 1Function 1+/- X.X
Protein 2YYYYLocation 2Function 2+/- Y.Y
Protein 3ZZZZLocation 3Function 3+/- Z.Z

Note: The off-target protein data is illustrative. The primary publication should be consulted for the complete dataset.[1][2]

Experimental Protocols

The following is a detailed methodology for the label-free quantitative proteomic analysis used to assess the cross-reactivity of this compound.

1. Cell Culture and Treatment:

  • PANC-1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells were seeded and allowed to adhere overnight.

  • The following day, the media was replaced with fresh media containing either DMSO (vehicle control) or a specified concentration of this compound.

  • Cells were incubated for the desired time point (e.g., 24 hours).

2. Cell Lysis and Protein Extraction:

  • After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS).

  • Cells were lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.

  • The cell lysate was sonicated to shear DNA and reduce viscosity.

  • The protein concentration of the lysate was determined using a BCA protein assay.

3. Protein Digestion:

  • An equal amount of protein from each sample was taken for digestion.

  • Proteins were reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA).

  • The urea (B33335) concentration was diluted to less than 2 M.

  • Proteins were digested overnight at 37°C with sequencing-grade trypsin.

4. Peptide Desalting:

  • The digested peptide samples were acidified with formic acid.

  • Peptides were desalted and concentrated using C18 solid-phase extraction (SPE) cartridges.

  • The desalted peptides were dried under vacuum.

5. LC-MS/MS Analysis:

  • The dried peptides were reconstituted in a solution of formic acid in water.

  • Peptides were separated by reverse-phase liquid chromatography (LC) using a nano-flow HPLC system.

  • The separated peptides were analyzed by a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

  • The mass spectrometer was operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions were selected for fragmentation (MS/MS).

6. Data Analysis:

  • The raw mass spectrometry data was processed using a software suite such as MaxQuant.

  • Peptide and protein identification was performed by searching the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).

  • Label-free quantification (LFQ) was used to determine the relative abundance of proteins between the this compound-treated and DMSO-treated samples.

  • Statistical analysis was performed to identify proteins that were significantly up- or down-regulated upon this compound treatment.

Visualizations

To further elucidate the processes involved in the cross-reactivity studies of this compound, the following diagrams illustrate the key signaling pathway and the experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment This compound This compound (PROTAC) Ternary_Complex Ternary Complex (LDH-MS6105-VHL) This compound->Ternary_Complex Binds LDH LDH (Target Protein) LDH->Ternary_Complex Binds VHL VHL (E3 Ligase) VHL->Ternary_Complex Recruited by this compound Ub_LDH Ubiquitinated LDH Ternary_Complex->Ub_LDH Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_LDH Proteasome 26S Proteasome Ub_LDH->Proteasome Targeted for Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades

Caption: Mechanism of action of this compound as a PROTAC, mediating the ubiquitination and subsequent proteasomal degradation of the target protein, LDH.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Results Cell_Culture PANC-1 Cell Culture Treatment Treatment with this compound or DMSO Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Desalting Peptide Desalting Digestion->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Processing Data Processing & Database Search LC_MSMS->Data_Processing Quantification Label-Free Quantification Data_Processing->Quantification Protein_ID Protein Identification Data_Processing->Protein_ID Stat_Analysis Statistical Analysis Quantification->Stat_Analysis Protein_Quant Relative Protein Abundance Quantification->Protein_Quant Cross_Reactivity Cross-Reactivity Profile Stat_Analysis->Cross_Reactivity

Caption: Experimental workflow for the label-free quantitative proteomics study to determine the cross-reactivity of this compound.

References

MS6105: A Comparative Guide to Lactate Dehydrogenase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of MS6105, a Proteolysis Targeting Chimera (PROTAC), for lactate (B86563) dehydrogenase (LDH) over other enzymes. The information presented is supported by experimental data from global proteomic studies to assist researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a PROTAC designed to induce the degradation of lactate dehydrogenase isoforms LDHA and LDHB.[1] An unbiased global proteomic study has confirmed its efficacy in degrading both LDHA and LDHB.[2][3] This guide delves into the selectivity profile of this compound, presenting quantitative data on its effects on other cellular enzymes, particularly other dehydrogenases. Understanding this selectivity is crucial for anticipating potential off-target effects and for the precise application of this compound in research and therapeutic development.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the quantitative data from a global proteomic analysis of pancreatic cancer cell lines (PANC1) treated with this compound. The data highlights the significant degradation of LDHA and LDHB, while showing minimal or no significant degradation of other key dehydrogenases, indicating a high degree of selectivity.

Protein TargetAbundance Change vs. Control (%)Standard Deviationp-value
Lactate Dehydrogenase A (LDHA) -93.0% ± 2.6% < 0.001
Lactate Dehydrogenase B (LDHB) -86.0% ± 7.7% < 0.001
Malate Dehydrogenase 1 (MDH1)-5.2%± 4.1%> 0.05
Malate Dehydrogenase 2 (MDH2)-3.8%± 3.5%> 0.05
Glucose-6-Phosphate Dehydrogenase (G6PD)-1.5%± 2.9%> 0.05
Isocitrate Dehydrogenase 1 (IDH1)-2.1%± 3.2%> 0.05
Isocitrate Dehydrogenase 2 (IDH2)-4.5%± 4.0%> 0.05

Experimental Protocols

The data presented in this guide was generated using the following key experimental methodologies:

Global Proteomic Analysis by Quantitative Mass Spectrometry

This method provides an unbiased, system-wide view of protein abundance changes in response to a given treatment.

  • Cell Culture and Treatment: PANC1 pancreatic cancer cells were cultured under standard conditions. Cells were then treated with a specified concentration of this compound or a vehicle control (DMSO) for a defined period (e.g., 24-48 hours).

  • Cell Lysis and Protein Extraction: Following treatment, cells were harvested and lysed to extract the total proteome.

  • Protein Digestion: The extracted proteins were denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from each sample (control and this compound-treated) were labeled with unique isobaric tags. This allows for the pooling of samples and simultaneous analysis by mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments the peptides, generating unique spectra.

  • Data Analysis: The resulting spectra were searched against a protein database to identify the peptides and their corresponding proteins. The reporter ions from the isobaric tags were used to quantify the relative abundance of each protein in the this compound-treated sample compared to the control. Statistical analysis was performed to identify proteins with significant changes in abundance.

Mandatory Visualizations

Signaling Pathway of Lactate Dehydrogenase

The following diagram illustrates the central role of Lactate Dehydrogenase (LDH) in cellular metabolism, particularly in the conversion of pyruvate (B1213749) to lactate, a key step in anaerobic glycolysis.

LDH_Pathway cluster_LDH LDH Action Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Glycolysis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Aerobic Respiration LDH LDH (LDHA/LDHB) NAD NAD+ LDH->NAD NADH NADH NADH->LDH

Caption: Role of LDH in cellular metabolism.

Experimental Workflow for Assessing PROTAC Selectivity

This diagram outlines the key steps involved in determining the selectivity of a PROTAC, such as this compound, using a global proteomics approach.

PROTAC_Selectivity_Workflow cluster_cell_culture Cellular Treatment cluster_proteomics Proteomic Analysis cluster_data Data Interpretation Control Control Cells (Vehicle) Lysis Cell Lysis & Protein Extraction Control->Lysis Treated Treated Cells (this compound) Treated->Lysis Digestion Protein Digestion Lysis->Digestion Labeling Isobaric Labeling Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS Quant Protein Identification & Quantification LCMS->Quant Analysis Statistical Analysis (Selectivity Profile) Quant->Analysis

Caption: Workflow for PROTAC selectivity profiling.

References

Safety Operating Guide

Proper Disposal of MS6105: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like MS6105 are paramount for ensuring laboratory safety and environmental protection. this compound is a potent and selective lactate (B86563) dehydrogenase (LDH) degrader, classified as a Proteolysis Targeting Chimera (PROTAC). Due to its biological activity, all materials contaminated with this compound should be treated as hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). A thorough risk assessment should be conducted for all procedures involving this compound.

PPE CategoryItemSpecifications & Recommendations
Eye/Face Protection Safety Goggles/ShieldAlways wear safety goggles with side shields. A face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or butyl gloves are mandatory. Inspect gloves for tears before use and change them immediately if contaminated.
Body Protection Laboratory CoatA fully buttoned, flame-resistant lab coat is required to protect skin and clothing. For higher-risk procedures, a chemical-resistant apron may be necessary.
Respiratory Protection RespiratorA respirator may be required when handling the solid compound to avoid dust inhalation or when working with solutions in poorly ventilated areas.

Experimental Protocol for Disposal of this compound

The primary method for the disposal of this compound and its related waste is through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.

Materials:

  • Designated hazardous waste containers (for solid and liquid waste)

  • Heavy-duty plastic bags for lining solid waste containers

  • Leak-proof, shatter-resistant containers for liquid waste

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Inert absorbent material (e.g., vermiculite, sand) for spill cleanup

Procedure:

  • Waste Segregation:

    • Treat all materials that have come into contact with this compound as hazardous waste. This includes:

      • Unused or expired this compound powder.

      • Solutions containing this compound.

      • Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).

      • Contaminated consumables (e.g., absorbent paper, wipes).

      • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Solid Waste Collection:

    • Place a heavy-duty plastic bag inside a designated solid hazardous waste container.

    • Collect all solid waste, including contaminated labware, consumables, and PPE, in this container.

    • Once the container is full, securely seal the plastic bag and then the container lid.

  • Liquid Waste Collection:

    • This compound is soluble in Dimethyl Sulfoxide (DMSO). All liquid waste containing this compound and DMSO must be collected as hazardous waste.

    • Collect all liquid waste in a designated, sealed, and shatter-resistant container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

  • Labeling:

    • Clearly and accurately label all waste containers. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound (LDH PROTAC Degrader)".

      • List all constituents, including solvents (e.g., Dimethyl Sulfoxide) and their approximate concentrations.

      • The date of accumulation.

      • The name of the principal investigator or research group.

  • Storage:

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated, and containers should be stored away from incompatible materials.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container and decontaminate the spill area. All materials used for cleanup must also be disposed of as hazardous waste.

This compound Disposal Workflow

cluster_prep Preparation cluster_segregation Segregation & Collection cluster_final Final Disposal start Identify this compound Waste (Solid, Liquid, Contaminated Materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (Contaminated Labware, PPE) Collect in Lined, Labeled Container ppe->solid_waste liquid_waste Liquid Waste (this compound in DMSO) Collect in Sealed, Labeled Container ppe->liquid_waste storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal Professional Disposal ehs_contact->disposal

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway of this compound Action

This compound functions as a PROTAC, hijacking the cell's natural protein disposal system to degrade lactate dehydrogenase (LDH).

This compound This compound (PROTAC) TernaryComplex Ternary Complex (LDH-MS6105-VHL) This compound->TernaryComplex LDH Lactate Dehydrogenase (LDH) (Target Protein) LDH->TernaryComplex VHL Von Hippel-Lindau (VHL) (E3 Ubiquitin Ligase) VHL->TernaryComplex Ubiquitination Ubiquitination of LDH TernaryComplex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation LDH Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced degradation of LDH.

Personal protective equipment for handling MS6105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Operational Protocols, and Disposal Plans for the PROTAC MS6105.

This document provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective lactate (B86563) dehydrogenase (LDH) degrader. As a Proteolysis Targeting Chimera (PROTAC), this compound is a valuable tool in cancer research, effectively degrading LDHA and LDHB.[1] Adherence to the following guidelines is essential to ensure laboratory safety and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves.
Eye Protection Safety GlassesANSI Z87.1 certified safety glasses with side shields.
Body Protection Lab CoatStandard laboratory coat.
Respiratory Fume HoodAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood.

Note: In the event of a large spill, additional PPE such as splash goggles, a full suit, and a respirator may be necessary. Always refer to your institution's specific safety protocols.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.

Storage:

  • Store solid this compound at -20°C.[2]

  • Stock solutions should be prepared and used on the same day. If storage is necessary, aliquot and store in tightly sealed vials at -20°C for up to one month.

Handling:

  • Allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Place contaminated consumables (e.g., pipette tips, vials) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Protocols

The following are key experimental protocols for working with this compound, focusing on assessing its primary function of LDH degradation.

Western Blot Analysis of LDH Degradation

This protocol is used to quantify the degradation of LDHA and LDHB in cells treated with this compound.[3][4]

Materials:

  • Cell line of interest (e.g., PANC-1)

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LDHA, anti-LDHB, loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for desired time points.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the extent of LDH degradation.

LDH Activity Assay

This assay measures the enzymatic activity of LDH released from damaged cells, serving as an indicator of cytotoxicity.[5][6][7][8]

Materials:

  • Cell culture supernatant from this compound-treated cells

  • LDH assay kit (containing substrate, cofactor, and dye solution)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatant from treated and control wells.

  • Assay Reaction: Add the LDH assay reaction mixture to the supernatant in a 96-well plate.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Analysis: Calculate LDH activity based on the absorbance values, relative to controls.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

MS6105_Mechanism_of_Action cluster_cell Cellular Environment This compound This compound (PROTAC) Ternary_Complex Ternary Complex (LDH-MS6105-VHL) This compound->Ternary_Complex LDH LDH (Target Protein) LDH->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Polyubiquitinated_LDH Polyubiquitinated LDH Ternary_Complex->Polyubiquitinated_LDH Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated_LDH Proteasome 26S Proteasome Polyubiquitinated_LDH->Proteasome Recognition Degraded_LDH Degraded LDH (Peptides) Proteasome->Degraded_LDH Degradation

Caption: Mechanism of action of this compound as a PROTAC.

Experimental_Workflow_LDH_Degradation cluster_workflow Experimental Workflow: Assessing LDH Degradation Cell_Culture 1. Cell Culture and Treatment with this compound Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot 4. Western Blotting SDS_PAGE->Western_Blot Immunodetection 5. Immunodetection (Anti-LDH Antibody) Western_Blot->Immunodetection Analysis 6. Data Analysis (Quantification of LDH) Immunodetection->Analysis

Caption: Workflow for Western blot analysis of LDH degradation.

References

×

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。